Sorbic acid, 5-formyl-2-hydroxy-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13046-69-0 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(3E,5Z)-6-hydroxy-5-methyl-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(4-8)2-3-6(9)7(10)11/h2-4,8H,1H3,(H,10,11)/b3-2+,5-4- |
InChI Key |
RCQVZEIXOOIRRL-IAROGAJJSA-N |
Isomeric SMILES |
C/C(=C/O)/C=C/C(=O)C(=O)O |
Canonical SMILES |
CC(=CO)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sorbic Acid and 5-Formyl-2-Furoic Acid
Introduction
A thorough investigation for a compound named "5-formyl-2-hydroxy-sorbic acid" yielded no matching results in the public chemical literature. This suggests that the compound is either novel, not yet characterized, or the name may be a misnomer. However, based on the structural fragments in the queried name, this guide will provide a comprehensive technical overview of two related and well-documented compounds: Sorbic Acid , the parent molecule, and 5-Formyl-2-Furoic Acid , which shares the "5-formyl" and carboxylic acid functionalities. This document is intended for researchers, scientists, and drug development professionals.
Part 1: Sorbic Acid
Sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated from the unripe berries of the rowan tree (Sorbus aucuparia).[1][2] It is widely used as a food preservative due to its antimicrobial properties.[1][2]
Chemical Properties of Sorbic Acid
Sorbic acid is a colorless, crystalline solid that is slightly soluble in water and readily sublimes.[1][2] Key quantitative properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (2E,4E)-hexa-2,4-dienoic acid | [1][3] |
| Chemical Formula | C₆H₈O₂ | [1][3][4] |
| Molecular Weight | 112.13 g/mol | [3][4] |
| Melting Point | 132-135 °C | [3][5][6] |
| Boiling Point | 228 °C (with decomposition) | [1][3][5] |
| Density | 1.204 g/cm³ | [1] |
| pKa | 4.76 at 25 °C | [1] |
| Water Solubility | 1.6 g/L at 20 °C | [1] |
| CAS Number | 110-44-1 | [1][4] |
Experimental Protocols
1.2.1 Synthesis of Sorbic Acid
The commercial synthesis of sorbic acid is typically achieved through the condensation of crotonaldehyde and ketene.[1] An alternative laboratory-scale synthesis involves the condensation of malonic acid and crotonaldehyde in a pyridine solution.[1]
Workflow for Sorbic Acid Synthesis (Malonic Acid Route):
Caption: Synthesis of Sorbic Acid via Malonic Acid and Crotonaldehyde Condensation.
1.2.2 Antimicrobial Activity Assay
The antimicrobial efficacy of sorbic acid is pH-dependent, with optimal activity below pH 6.5, where the undissociated acid form predominates.[1] A common method to evaluate its activity is the minimum inhibitory concentration (MIC) assay.
Experimental Workflow for MIC Assay:
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of Sorbic Acid.
Part 2: 5-Formyl-2-Furoic Acid
5-Formyl-2-furoic acid, also known as 5-formyl-2-furancarboxylic acid, is a key intermediate in the bio-based production of 2,5-furandicarboxylic acid (FDCA) from the oxidation of 5-hydroxymethylfurfural (HMF).[7][8] FDCA is a promising renewable substitute for petroleum-based terephthalic acid in the synthesis of polymers.[8]
Chemical Properties of 5-Formyl-2-Furoic Acid
This compound is an aldehydic acid derived from furan.[9] Its chemical properties are summarized below.
| Property | Value | References |
| IUPAC Name | 5-formylfuran-2-carboxylic acid | [9] |
| Chemical Formula | C₆H₄O₄ | [9] |
| Molecular Weight | 140.09 g/mol | [9] |
| Physical State | Solid | |
| Solubility | Soluble in water and organic solvents like 1,4-dioxane. Solubility increases with temperature. | [10] |
| CAS Number | 13529-17-4 | [9] |
Experimental Protocols
2.2.1 Synthesis of 5-Formyl-2-Furoic Acid
5-Formyl-2-furoic acid (FFCA) is an intermediate in the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).[8] The synthesis pathway involves the oxidation of either the alcohol or the aldehyde group of HMF first.[8]
Signaling Pathway for HMF Oxidation to FDCA:
Caption: Oxidation pathways from HMF to FDCA, highlighting the central intermediate FFCA.
2.2.2 Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of 5-formyl-2-furoic acid in reaction mixtures.
Experimental Workflow for HPLC Analysis:
Caption: General workflow for the quantitative analysis of FFCA using HPLC.[10]
While "5-formyl-2-hydroxy-sorbic acid" remains an uncharacterized entity, this guide provides a detailed technical overview of two structurally and functionally related compounds: sorbic acid and 5-formyl-2-furoic acid. The provided data tables, experimental protocols, and process diagrams offer valuable resources for researchers in chemistry and drug development, facilitating a deeper understanding of these important chemical compounds.
References
- 1. Sorbic acid - Wikipedia [en.wikipedia.org]
- 2. SORBIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sorbic Acid [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. Sorbic acid | 110-44-1 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Formyl-2-hydroxybenzoic Acid
A Note on Chemical Nomenclature: The initial query for "Sorbic acid, 5-formyl-2-hydroxy-" does not correspond to a recognized chemical compound in available literature. Sorbic acid is an unsaturated six-carbon aliphatic chain ((2E,4E)-hexa-2,4-dienoic acid), making the specified substitution pattern chemically unlikely. It is highly probable that the query intended to refer to a derivative of salicylic acid. This guide will, therefore, focus on the well-documented compound 5-formyl-2-hydroxybenzoic acid , which aligns with the "5-formyl-2-hydroxy-" substitution pattern on a benzoic acid backbone.
IUPAC Name and Chemical Structure
The compound of interest is formally recognized under the following IUPAC name and possesses the corresponding chemical structure.
Preferred IUPAC Name: 5-Formyl-2-hydroxybenzoic acid[1]
Synonyms: 5-Formylsalicylic acid, 2-Hydroxy-5-formylbenzoic acid, 3-Carboxy-4-hydroxybenzaldehyde[1]
Chemical Structure:
References
Spectroscopic Characterization of 5-formyl-2-hydroxy-2,4-hexadienoic acid: A Technical Guide
Introduction
5-formyl-2-hydroxy-2,4-hexadienoic acid is a polyfunctionalized organic compound of interest in various fields of chemical research, including synthetic organic chemistry and drug discovery. Its structure, featuring a conjugated dienoic acid, a hydroxyl group, and a formyl group, suggests a rich chemical reactivity and the potential for diverse biological activities. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This technical guide presents a predictive overview of its expected spectroscopic data and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
Due to the absence of direct experimental data for 5-formyl-2-hydroxy-2,4-hexadienoic acid, the following tables summarize the expected spectroscopic features based on the known data of structurally related compounds, such as 2,4-hexadienoic acid (sorbic acid) and other substituted dienals and carboxylic acids.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (-COOH) | 10.0 - 12.0 | singlet (broad) | - |
| H2 | 5.8 - 6.2 | doublet | 15.0 - 16.0 |
| H3 | 7.0 - 7.4 | doublet of doublets | 15.0 - 16.0, 10.0 - 11.0 |
| H4 | 6.5 - 6.8 | doublet of doublets | 10.0 - 11.0, 8.0 - 9.0 |
| H5 | 6.2 - 6.5 | doublet of doublets | 8.0 - 9.0, 7.0 - 8.0 |
| H6 (-CHO) | 9.5 - 9.8 | doublet | 7.0 - 8.0 |
| -OH | 4.0 - 6.0 | singlet (broad) | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | 165 - 175 |
| C2 | 115 - 125 |
| C3 | 140 - 150 |
| C4 | 130 - 140 |
| C5 | 145 - 155 |
| C6 (-CHO) | 190 - 200 |
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| C-H stretch (alkene) | 3000 - 3100 | Medium |
| C-H stretch (aldehyde) | 2700 - 2800, 2800 - 2900 | Medium |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C=C stretch (conjugated) | 1600 - 1650 | Medium-Strong |
| C-O stretch | 1210 - 1320 | Strong |
| O-H bend | 1395 - 1440 | Medium |
| C-H bend (alkene) | 960 - 980 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Comments |
| [M]+• | 156.0423 | Molecular ion (calculated for C₇H₈O₄) |
| [M-H₂O]+• | 138 | Loss of water |
| [M-CHO]+ | 127 | Loss of formyl radical |
| [M-COOH]+ | 111 | Loss of carboxyl radical |
| [M-H₂O-CO]+• | 110 | Subsequent loss of CO from [M-H₂O] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like 5-formyl-2-hydroxy-2,4-hexadienoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, chosen based on sample solubility).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine direct ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For ESI, the instrument can be operated in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized or isolated organic compound.
Caption: A generalized workflow for the spectroscopic identification of an organic compound.
An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Formyl-2-hydroxy-sorbic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Formyl-2-hydroxy-sorbic acid is a derivative of sorbic acid, a widely used food preservative. The introduction of formyl and hydroxyl groups to the sorbic acid backbone is expected to significantly influence its chemical and physical properties, including its thermal stability. Understanding the thermal behavior of this compound is critical for its potential applications in pharmaceuticals and other industries where it may be subjected to various temperature stresses during processing, storage, and application.
This technical guide will explore the expected thermal stability and degradation profile of 5-formyl-2-hydroxy-sorbic acid. It will draw analogies from sorbic acid and related compounds to predict its behavior and provide detailed experimental protocols for its analysis.
Thermal Behavior of Sorbic Acid and its Derivatives
Sorbic acid, an α,β-unsaturated carboxylic acid, is known to melt and decompose under dynamic heating.[1][2] Under isothermal conditions at temperatures below its melting point (< 134 °C), it can sublimate without decomposition.[1][2] Its salts, such as potassium sorbate and calcium sorbate, exhibit different thermal behaviors, typically decomposing at higher temperatures without melting and producing carbonate and oxide residues.[1][2]
The thermal stability of substituted sorbic acid derivatives is influenced by the nature and position of the substituents. The presence of a formyl and a hydroxyl group in 5-formyl-2-hydroxy-sorbic acid introduces reactive sites that are likely to lower its overall thermal stability compared to sorbic acid.
Predicted Thermal Degradation Pathways
The structure of 5-formyl-2-hydroxy-sorbic acid contains several functional groups that are susceptible to thermal degradation: the carboxylic acid, the conjugated diene system, the hydroxyl group, and the formyl group. A plausible degradation pathway could involve one or more of the following reactions:
-
Decarboxylation: Carboxylic acids can lose carbon dioxide upon heating, a reaction that can be catalyzed by impurities.
-
Oxidation: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, especially in the presence of air. The hydroxyl group can also be oxidized. At higher temperatures, the entire molecule can undergo oxidation.
-
Isomerization: The conjugated diene system can undergo cis-trans isomerization.
-
Polymerization/Condensation: Aldehydes and unsaturated systems can undergo self-condensation or polymerization reactions at elevated temperatures.
-
Cyclization: Intramolecular reactions leading to the formation of cyclic structures are possible.
-
Fragmentation: At higher energies, the carbon-carbon bonds can break, leading to smaller volatile molecules.
A proposed initial degradation pathway is illustrated in the following diagram:
Caption: Proposed initial degradation pathways for 5-formyl-2-hydroxy-sorbic acid.
Experimental Protocols for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of 5-formyl-2-hydroxy-sorbic acid would involve a combination of thermoanalytical and chromatographic techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.
| Parameter | Typical Value/Range | Purpose |
| Sample Size | 1-10 mg | To ensure uniform heating. |
| Heating Rate | 5, 10, 20 °C/min | Slower rates provide better resolution of thermal events. |
| Temperature Range | Ambient to 600 °C | To cover the full range of decomposition. |
| Atmosphere | Nitrogen (inert), Air (oxidative) | To study the effect of oxygen on degradation. |
| Flow Rate | 20-100 mL/min | To maintain a consistent atmosphere. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
| Parameter | Typical Value/Range | Purpose |
| Sample Size | 1-5 mg | To ensure good thermal contact. |
| Heating Rate | 5, 10, 20 °C/min | To observe thermal transitions. |
| Temperature Range | Ambient to 400 °C | To determine melting and decomposition endo/exotherms. |
| Atmosphere | Nitrogen (inert), Air (oxidative) | To assess oxidative stability. |
| Pan Type | Aluminum, hermetically sealed | To contain the sample and any volatiles. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate, identify, and quantify the non-volatile degradation products formed during thermal stress studies.
| Parameter | Typical Condition | Purpose |
| Column | C18 reverse-phase | For separation of polar and non-polar compounds. |
| Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid | To achieve good separation of degradation products. |
| Detector | UV-Vis (Diode Array Detector) | To detect and quantify compounds with chromophores. |
| Flow Rate | 1.0 mL/min | For optimal separation. |
| Injection Volume | 10 µL | Standard injection volume. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile degradation products. This is often coupled with a thermal desorption unit or headspace sampler.
| Parameter | Typical Condition | Purpose |
| Column | Capillary column (e.g., DB-5ms) | For separation of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Temperature Program | 40 °C (hold 2 min) to 300 °C at 10 °C/min | To separate a wide range of volatile compounds. |
| Ionization Mode | Electron Ionization (EI) | For fragmentation and library matching. |
| Mass Range | 35-500 amu | To detect a broad range of fragments. |
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive thermal stability analysis of 5-formyl-2-hydroxy-sorbic acid.
Caption: A typical experimental workflow for thermal stability assessment.
Summary and Recommendations
While direct data for 5-formyl-2-hydroxy-sorbic acid is lacking, a systematic investigation using the outlined thermoanalytical and chromatographic techniques will provide a comprehensive understanding of its thermal stability and degradation profile. Researchers should pay close attention to the potential for decarboxylation and oxidation, given the functional groups present. The comparison of data obtained in inert and oxidative atmospheres will be crucial in elucidating the degradation mechanisms. The methodologies and predictive pathways presented in this guide offer a robust starting point for any investigation into the thermal properties of this and other similarly structured molecules.
References
A Methodological Guide to Determining the Solubility of 5-formyl-2-hydroxy-sorbic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no specific solubility data for the compound "5-formyl-2-hydroxy-sorbic acid." This suggests it may be a novel or uncharacterized compound. This document, therefore, serves as an in-depth technical guide outlining the principles and methodologies required to determine its solubility in various solvents.
This guide provides a framework for researchers to systematically investigate the solubility of 5-formyl-2-hydroxy-sorbic acid, a critical parameter for its potential applications in drug development and other scientific research.
Understanding the Solubility of Novel Organic Acids
The solubility of an organic compound is a fundamental physicochemical property that dictates its behavior in various systems. For a compound like 5-formyl-2-hydroxy-sorbic acid, which possesses a carboxylic acid group, a hydroxyl group, and a formyl group, its solubility is expected to be influenced by the interplay of these polar functionalities and the nonpolar hydrocarbon backbone. The "like dissolves like" principle is a useful starting point, suggesting that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[1]
The presence of acidic and basic functional groups allows for solubility manipulation through pH adjustment. For instance, an organic acid that is sparingly soluble in water may become significantly more soluble in an aqueous basic solution due to the formation of a more polar salt.[2][3]
Common Solvents for Solubility Determination
The selection of solvents is crucial for building a comprehensive solubility profile. Below is a table of common laboratory solvents, categorized by their polarity, which can be used for initial solubility screening.
| Solvent Name | Chemical Formula | Polarity Index | Dielectric Constant (20°C) | Notes |
| Polar Protic | ||||
| Water | H₂O | 10.2 | 80.1 | Universal solvent, excellent for dissolving polar and ionic compounds. |
| Methanol | CH₃OH | 5.1 | 33.0 | A common polar protic solvent. |
| Ethanol | C₂H₅OH | 4.3 | 24.5 | Less polar than methanol, widely used in pharmaceutical preparations. |
| Acetic Acid | CH₃COOH | 6.2 | 6.2 | Can act as a solvent for many organic compounds. |
| Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 46.7 | A strong organic solvent for a wide array of compounds. |
| Acetone | (CH₃)₂CO | 5.1 | 20.7 | A versatile solvent for many organic compounds. |
| Nonpolar | ||||
| Hexane | C₆H₁₄ | 0.1 | 1.9 | A common nonpolar solvent for dissolving lipids and other nonpolar compounds. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.3 | A common solvent for extractions. |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of a new chemical entity like 5-formyl-2-hydroxy-sorbic acid.
This initial screening provides a rapid assessment of solubility in various solvents.
Materials:
-
5-formyl-2-hydroxy-sorbic acid
-
Small test tubes
-
Vortex mixer
-
Selection of solvents (from Table 1)
-
5% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) aqueous Hydrochloric Acid (HCl) solution
Procedure:
-
Place approximately 25 mg of 5-formyl-2-hydroxy-sorbic acid into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, shake the test tube vigorously for at least 30 seconds.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble.[1][4]
-
For aqueous solutions, if the compound is soluble in water, test the pH with litmus paper to determine if it is acidic or basic.[5]
-
If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to assess its acidic or basic properties.[5] Solubility in NaOH and NaHCO₃ would indicate a strong or weak organic acid, respectively.[4]
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
5-formyl-2-hydroxy-sorbic acid
-
Screw-capped vials
-
Constant temperature shaker bath
-
Analytical balance
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
A suitable analytical method for quantification (e.g., HPLC-UV, spectrophotometry)
Procedure:
-
Add an excess amount of 5-formyl-2-hydroxy-sorbic acid to a screw-capped vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant using a suitable syringe filter.
-
Quantify the concentration of 5-formyl-2-hydroxy-sorbic acid in the filtrate using a pre-validated analytical method.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Quantitative Solubility of 5-formyl-2-hydroxy-sorbic acid at [Specify Temperature]
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | |||
| Ethanol | |||
| Methanol | |||
| DMSO | |||
| Acetone | |||
| Hexane | |||
| 5% Aqueous NaOH | |||
| 5% Aqueous NaHCO₃ | |||
| 5% Aqueous HCl |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a novel compound.
Caption: Workflow for Solubility Determination.
This guide provides a comprehensive starting point for researchers to systematically characterize the solubility of 5-formyl-2-hydroxy-sorbic acid. The resulting data will be invaluable for its future development and application.
References
Potential Biological Activity of 5-formyl-2-hydroxy-sorbic acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-formyl-2-hydroxy-sorbic acid is a novel derivative of sorbic acid, a well-established antimicrobial preservative. While direct experimental data on this specific compound is not currently available in peer-reviewed literature, its structural features—a polyunsaturated fatty acid backbone, a hydroxyl group at the α-position, and a formyl group—suggest a range of potential biological activities. This technical guide consolidates information on structurally related compounds to predict the bioactivity of 5-formyl-2-hydroxy-sorbic acid, proposes potential mechanisms of action, and outlines experimental protocols for its investigation. The primary predicted activities include antimicrobial, antioxidant, and immunomodulatory effects. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and therapeutic application of this promising compound.
Introduction
Sorbic acid, a naturally occurring polyunsaturated fatty acid, and its salts have a long history of use as antimicrobial agents in the food and pharmaceutical industries, primarily targeting yeasts and molds.[1] The modification of the sorbic acid scaffold presents an opportunity to develop novel compounds with enhanced or new biological activities. The introduction of a hydroxyl group at the 2-position and a formyl group at the 5-position of the sorbic acid backbone is hypothesized to significantly influence its physicochemical properties and biological interactions.
This whitepaper will explore the potential biological activities of 5-formyl-2-hydroxy-sorbic acid by examining the established bioactivities of:
-
Sorbic acid and its derivatives.
-
Molecules containing α-hydroxy fatty acid motifs.
-
Compounds possessing aldehyde (formyl) functionalities.
By dissecting the structure-activity relationships of these related molecules, we can construct a predictive framework for the biological potential of 5-formyl-2-hydroxy-sorbic acid.
Predicted Biological Activities and Mechanisms of Action
Based on the functional groups present in 5-formyl-2-hydroxy-sorbic acid, we predict the following biological activities:
Antimicrobial Activity
The parent molecule, sorbic acid, exerts its antimicrobial effect by inhibiting various microbial enzymes. The unsaturated bonds in the sorbic acid structure are crucial for this activity.[2][3] The introduction of a hydroxyl group may enhance this antimicrobial potential. Studies on other compounds, such as curcumin analogues, have demonstrated that the presence of a hydroxyl group can be critical for their antibacterial activity.[4] Furthermore, aldehydes are known to possess antimicrobial properties.[5][6] Polyunsaturated aldehydes, in particular, have shown activity against marine bacteria.[7]
Hypothesized Mechanism of Action: The antimicrobial activity of 5-formyl-2-hydroxy-sorbic acid may be multi-faceted, involving:
-
Disruption of microbial cell membranes due to the lipophilic nature of the fatty acid backbone, potentially enhanced by the polar hydroxyl and formyl groups.
-
Inhibition of key microbial enzymes, similar to sorbic acid.
-
Interaction of the reactive formyl group with microbial proteins and nucleic acids.
Antioxidant Activity
The presence of a hydroxyl group suggests potential antioxidant properties. For instance, 2-hydroxyoleic acid has been shown to revert oxidative stress in obese mice.[8] The conjugated double bond system of the sorbic acid backbone may also contribute to radical scavenging activity. Aldehydes found in essential oils have also been associated with antioxidant effects.[9]
Hypothesized Mechanism of Action: The antioxidant activity could be mediated through:
-
Direct scavenging of free radicals by the hydroxyl group and the conjugated π-system.
-
Upregulation of endogenous antioxidant defense systems.
Immunomodulatory and Anti-inflammatory Effects
Polyunsaturated fatty acids (PUFAs) and their derivatives are well-known modulators of the immune system.[10] Some ω-3 PUFA-derived lipid mediators have specialized pro-resolving functions in inflammation.[11] Additionally, certain aldehydes have demonstrated immunomodulatory and anti-inflammatory properties.[5][6]
Hypothesized Signaling Pathway: 5-formyl-2-hydroxy-sorbic acid may exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway. It could potentially inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Caption: Hypothesized Anti-inflammatory Signaling Pathway of 5-formyl-2-hydroxy-sorbic acid.
Quantitative Data from Structurally Related Compounds
To provide a context for the potential potency of 5-formyl-2-hydroxy-sorbic acid, the following tables summarize quantitative data for related compounds.
Table 1: Antimicrobial Activity of Sorbic Acid and its Derivatives
| Compound | Organism | Assay | Activity | Reference |
| Sorbic Acid | S. aureus | MTT Assay | IC50 < 0.045% w/w | [12] |
| Ethyl Sorbate | S. aureus | MTT Assay | IC50 < 0.045% w/w | [12] |
| Isopropyl Sorbate | S. aureus | MTT Assay | IC50 = 0.32% w/w | [12] |
| Potassium Sorbate | S. aureus | MTT Assay | IC50 > 0.75% w/w | [12] |
Table 2: Cholinesterase Inhibitory Activity of Sorbic Acid Derivatives
| Compound Scaffold | Enzyme | Activity | Reference |
| Cinnamic Acid Derivatives | AChE | Generally most potent | [2][3] |
| Sorbic Acid Derivatives | AChE | More potent than hexanoic acid derivatives | [2] |
| Hexanoic Acid Derivatives | AChE | Least potent among unsaturated derivatives | [2] |
Note: AChE = Acetylcholinesterase. This data suggests that the double bonds in the sorbic acid backbone contribute to biological activity beyond antimicrobial effects.
Proposed Experimental Protocols
To validate the predicted biological activities of 5-formyl-2-hydroxy-sorbic acid, the following experimental workflow is proposed.
Caption: Proposed Experimental Workflow for Investigating Biological Activity.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 5-formyl-2-hydroxy-sorbic acid against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
-
To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Antioxidant Capacity Assessment
-
Objective: To evaluate the free radical scavenging activity of the compound.
-
Methodology (DPPH Assay):
-
Prepare different concentrations of the test compound.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
In Vitro Anti-inflammatory Assay
-
Objective: To assess the ability of the compound to reduce the production of pro-inflammatory cytokines in stimulated immune cells.
-
Methodology:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate medium.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Conclusion
While experimental data on 5-formyl-2-hydroxy-sorbic acid is currently lacking, a comprehensive analysis of its structural components strongly suggests a promising profile of biological activities, including antimicrobial, antioxidant, and immunomodulatory properties. The presence of the α-hydroxy and formyl groups on the established sorbic acid backbone provides a compelling rationale for further investigation. The proposed experimental protocols offer a clear roadmap for elucidating the therapeutic potential of this novel compound. Further research into its synthesis, in vitro and in vivo activities, and mechanism of action is highly warranted and could lead to the development of new therapeutic agents.
References
- 1. Sorbic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The supplementations with 2-hydroxyoleic acid and n-3 polyunsaturated fatty acids revert oxidative stress in various organs of diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Elusive Intermediate: A Technical Guide to the Putative Natural Occurrence and Biosynthesis of 5-formyl-2-hydroxy-2,4-hexadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the probable natural occurrence and biosynthetic pathway of 5-formyl-2-hydroxy-2,4-hexadienoic acid. While direct isolation of this compound from natural sources has not been explicitly documented, substantial evidence from microbial metabolic studies strongly suggests its existence as a transient intermediate in the bacterial degradation of aromatic compounds. This document consolidates the current understanding of the relevant metabolic pathways, proposes a detailed biosynthetic route, and provides comprehensive experimental protocols for its investigation. The information presented herein is critical for researchers in microbiology, enzymology, and synthetic biology aiming to explore and harness novel biochemical pathways.
Introduction: The Microbial Degradation of Aromatic Compounds
Microorganisms have evolved sophisticated enzymatic machinery to degrade a wide array of aromatic compounds, funneling them into central metabolic pathways. A key strategy in aerobic degradation is the ring-fission of catecholic intermediates, primarily through ortho- and meta-cleavage pathways. The meta-cleavage pathway, in particular, is a versatile route for the catabolism of substituted catechols, which are common breakdown products of lignin and various environmental pollutants.
Proposed Biosynthesis of 5-formyl-2-hydroxy-2,4-hexadienoic acid
Based on established metabolic logic, the most plausible biosynthetic route for 5-formyl-2-hydroxy-2,4-hexadienoic acid is via the meta-cleavage pathway of protocatechuate (3,4-dihydroxybenzoic acid) . Protocatechuate is a central intermediate in the degradation of numerous aromatic compounds, including lignin-derived monomers like vanillin and veratraldehyde.
The proposed pathway involves the following key enzymatic steps:
-
Formation of Protocatechuate: A variety of natural and xenobiotic aromatic compounds are transformed by peripheral enzymatic reactions into protocatechuate. For example, vanillate, a product of vanillin oxidation, is demethylated to protocatechuate.
-
Ring Fission by Protocatechuate 4,5-Dioxygenase: The aromatic ring of protocatechuate undergoes extradiol cleavage, catalyzed by protocatechuate 4,5-dioxygenase (EC 1.13.11.8). This reaction incorporates molecular oxygen and cleaves the bond between carbons 4 and 5, yielding 4-carboxy-2-hydroxy-muconate-6-semialdehyde .
-
Putative Formation of 5-formyl-2-hydroxy-2,4-hexadienoic acid: This is the critical, yet unconfirmed, step. It is hypothesized that 4-carboxy-2-hydroxy-muconate-6-semialdehyde can be decarboxylated to yield 5-formyl-2-hydroxy-2,4-hexadienoic acid. This reaction could potentially be catalyzed by a promiscuous decarboxylase or occur spontaneously under certain intracellular conditions. The high reactivity and potential instability of this intermediate may explain why it has not been readily isolated and characterized.[1][2][3]
The subsequent steps in the known protocatechuate meta-cleavage pathway involve the oxidation of the semialdehyde to a dicarboxylate, followed by hydration, and eventual cleavage to pyruvate and oxaloacetate.
Natural Occurrence
The natural occurrence of 5-formyl-2-hydroxy-2,4-hexadienoic acid is likely to be as a transient, intracellular metabolite in microorganisms actively degrading protocatechuate-yielding aromatic compounds. Its low steady-state concentration and inherent chemical instability are probable reasons for the lack of reports on its isolation from natural sources. Environments rich in decaying plant matter, where lignin degradation is prevalent, would be the most promising for finding microorganisms that transiently produce this compound.
Quantitative Data
Direct quantitative data for 5-formyl-2-hydroxy-2,4-hexadienoic acid is not available in the current literature. However, kinetic data for the key enzymes in the proposed biosynthetic pathway provide a quantitative framework for its potential formation and turnover.
Table 1: Kinetic Properties of Key Enzymes in the Protocatechuate Meta-Cleavage Pathway
| Enzyme | EC Number | Substrate | Km (µM) | Vmax (U/mg) | Source Organism |
| Protocatechuate 4,5-Dioxygenase | 1.13.11.8 | Protocatechuate | 21 ± 1.6 | 44.8 ± 4.0 | Pseudarthrobacter phenanthrenivorans Sphe3[2] |
| 2-Hydroxymuconate-6-semialdehyde Dehydrogenase | 1.2.1.85 | 2-Hydroxymuconate-6-semialdehyde | - | - | Pseudomonas putida[4] |
Note: Data for the putative decarboxylation step is not available.
Experimental Protocols
Investigating the proposed biosynthesis of 5-formyl-2-hydroxy-2,4-hexadienoic acid requires a combination of microbiological, biochemical, and analytical techniques.
Enrichment and Culturing of Aromatic-Degrading Bacteria
-
Enrichment: Inoculate a minimal salt medium containing an aromatic carbon source (e.g., vanillin, veratraldehyde, or protocatechuic acid) with a sample from a lignin-rich environment (e.g., decaying wood, forest soil).
-
Isolation: After successive transfers to fresh medium, plate the enrichment culture on solid minimal medium with the same carbon source to obtain pure colonies.
-
Cultivation: Grow the isolated strains in liquid minimal medium with the chosen aromatic compound as the sole carbon and energy source.
Preparation of Cell-Free Extracts
-
Harvest bacterial cells from the late exponential growth phase by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.
Enzyme Assays
-
Protocatechuate 4,5-Dioxygenase Activity: Monitor the rate of oxygen consumption using an oxygen electrode or follow the formation of the ring-cleavage product spectrophotometrically at its characteristic wavelength.
-
Dehydrogenase Activity: Measure the NAD(P)H formation spectrophotometrically at 340 nm in the presence of the aldehyde substrate.
Detection and Quantification of Intermediates
Due to the likely instability of 5-formyl-2-hydroxy-2,4-hexadienoic acid, rapid and sensitive analytical methods are crucial.
5.4.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is suitable for separating organic acids.
-
Mobile Phase: An acidic mobile phase, such as a dilute solution of sulfuric acid or perchloric acid in water, is typically used.[5][6] An isocratic elution is often sufficient.
-
Detection: UV detection at 210 nm is effective for detecting organic acids.[6][7][8]
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter before injection.[7][9]
-
Quantification: Use a calibration curve generated from synthesized or purified standards of related compounds to estimate the concentration.
5.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: For GC analysis, the carboxylic acid and hydroxyl groups of the target molecule need to be derivatized to increase volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.[10]
-
Column: A nonpolar or semi-polar capillary column (e.g., 5% phenyl polymethylsiloxane) is typically used.
-
Analysis: The mass spectrum of the derivatized compound can provide structural information for identification.
-
Sample Preparation: The analyte needs to be extracted from the aqueous culture medium into an organic solvent before derivatization.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of 5-formyl-2-hydroxy-2,4-hexadienoic acid.
Caption: General experimental workflow for the investigation.
Conclusion
While 5-formyl-2-hydroxy-2,4-hexadienoic acid remains a putative metabolite, the convergence of evidence from microbial aromatic degradation pathways provides a strong rationale for its existence as a transient intermediate. The proposed biosynthetic route via the meta-cleavage of protocatechuate offers a clear and testable hypothesis. The experimental protocols detailed in this guide provide a robust framework for researchers to explore this intriguing corner of microbial metabolism, potentially unlocking new enzymatic tools and biochemical insights. The instability of such intermediates highlights the challenges and opportunities in studying the full spectrum of metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the Protocatechuate 4,5-Cleavage Pathway Operon in Comamonas sp. Strain E6 and Discovery of a Novel Pathway Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EC 1.2.1.85 [iubmb.qmul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
A Theoretical and Computational Investigation of 5-formyl-2-hydroxy-sorbic acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical and computational framework for the investigation of 5-formyl-2-hydroxy-sorbic acid. In the absence of extensive published data on this specific molecule, this document serves as a methodological blueprint, detailing the necessary computational protocols and theoretical approaches to elucidate its structural, electronic, and reactive properties. The presented data is illustrative, based on established computational chemistry principles, to guide future research endeavors.
Introduction
5-formyl-2-hydroxy-sorbic acid, a derivative of the widely used food preservative sorbic acid, presents an interesting subject for theoretical study due to its unique combination of functional groups: a carboxylic acid, a conjugated polyene system, a hydroxyl group, and a formyl group. These features suggest a rich electronic landscape and potential for diverse chemical reactivity and biological activity. Understanding the molecule's fundamental properties at a quantum mechanical level is crucial for predicting its behavior and exploring its potential applications in fields such as medicinal chemistry and materials science.
This whitepaper details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to characterize the geometric, vibrational, and electronic properties of 5-formyl-2-hydroxy-sorbic acid. It further outlines the standard operating procedures for these computational experiments, providing a robust framework for reproducible research.
Computational & Experimental Protocols
Computational Methodology
The following protocol outlines a standard workflow for the in silico characterization of 5-formyl-2-hydroxy-sorbic acid.
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Initial Structure Generation: A 2D sketch of 5-formyl-2-hydroxy-sorbic acid is created and converted to a 3D structure using molecular mechanics (e.g., MMFF94 force field) for a preliminary geometry.
-
Geometry Optimization: The initial structure is then optimized at the DFT level of theory. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process is continued until the forces on each atom are negligible and the geometry represents a local minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule.
-
Electronic Properties and UV-Vis Spectra Simulation: To investigate the electronic transitions, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry. The calculations are typically run in the presence of a solvent model (e.g., Polarizable Continuum Model, PCM, with water or ethanol as the solvent) to simulate more realistic conditions. This allows for the prediction of the UV-Visible absorption spectrum.
-
Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic reactivity and charge transfer characteristics.
Caption: Computational workflow for theoretical analysis.
Proposed Experimental Validation Protocols
To validate the computational results, the following experimental procedures would be essential:
-
Synthesis: Chemical synthesis of 5-formyl-2-hydroxy-sorbic acid would be the first step. This could potentially be achieved through the oxidation of a suitable precursor or via a multi-step organic synthesis route.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure and connectivity of the synthesized compound.
-
Infrared (IR) Spectroscopy: An experimental IR spectrum would be recorded and compared with the simulated spectrum from the frequency calculations to validate the vibrational modes.
-
UV-Visible Spectroscopy: The absorption spectrum of the compound dissolved in a suitable solvent would be measured and compared with the TD-DFT predictions to validate the calculated electronic transitions.
-
Theoretical Results and Data
The following tables present hypothetical but realistic quantitative data that would be expected from the computational studies described above.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O (Carboxylic) | 1.21 Å |
| O-H (Carboxylic) | 0.97 Å | |
| C=C (Conjugated) | 1.35 - 1.45 Å | |
| C-C (Single) | 1.46 - 1.48 Å | |
| C=O (Formyl) | 1.22 Å | |
| O-H (Hydroxyl) | 0.96 Å | |
| Bond Angle | O-C=O (Carboxylic) | 124.5° |
| C=C-C (Backbone) | 122.0° - 125.0° |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3550 (monomer), ~3100 (dimer) |
| C-H Stretch | Alkene/Formyl | 3050 - 2950 |
| C=O Stretch | Carboxylic Acid | 1760 |
| C=O Stretch | Formyl | 1710 |
| C=C Stretch | Conjugated System | 1650, 1620 |
| O-H Bend | Hydroxyl | 1410 |
Table 3: Calculated Electronic Transitions (TD-DFT)
| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~350 nm | 0.85 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~280 nm | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~245 nm | 0.25 | HOMO → LUMO+1 (n → π*) |
Potential Signaling Pathway Interaction
Given the structure of 5-formyl-2-hydroxy-sorbic acid, particularly its Michael acceptor potential due to the conjugated system and aldehyde, it could theoretically interact with cellular nucleophiles, such as cysteine residues in proteins. This could modulate the activity of signaling pathways sensitive to electrophilic stress, such as the Keap1-Nrf2 pathway.
Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.
Conclusion
This whitepaper has presented a theoretical and computational framework for the detailed investigation of 5-formyl-2-hydroxy-sorbic acid. By employing DFT and TD-DFT methods, it is possible to predict the molecule's key structural, vibrational, and electronic characteristics with a high degree of confidence. The outlined computational and experimental protocols provide a clear and reproducible path for future research. The illustrative data and potential biological interactions highlight the importance of such foundational studies in uncovering the potential of novel chemical entities for various scientific and industrial applications. This guide serves as a starting point for any researcher aiming to perform a rigorous computational analysis of 5-formyl-2-hydroxy-sorbic acid or structurally related compounds.
"5-formyl-2-hydroxy-sorbic acid" discovery and history
An In-depth Technical Guide on Sorbic Acid and the Hypothetical "5-formyl-2-hydroxy-sorbic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the history, synthesis, and biological activities of sorbic acid and its derivatives. While a specific inquiry into "5-formyl-2-hydroxy-sorbic acid" did not yield any direct findings in the existing scientific literature, this document provides a comprehensive overview of the parent compound, sorbic acid, as a foundation. By examining the known synthesis routes and biological activities of various sorbic acid derivatives, we can infer potential characteristics and methodologies applicable to the hypothetical "5-formyl-2-hydroxy-sorbic acid." This paper aims to equip researchers with a thorough understanding of sorbic acid chemistry, which is essential for the potential synthesis and investigation of novel derivatives like the one proposed.
Introduction to Sorbic Acid
Sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated in 1859 by the German chemist A.W. von Hofmann from the berries of the mountain ash tree (Sorbus aucuparia), from which it derives its name[1]. It is a colorless, needle-like solid that is slightly soluble in water[1]. The antimicrobial properties of sorbic acid were discovered in the late 1930s and early 1940s, leading to its widespread use as a food preservative[2]. Its ability to inhibit the growth of molds, yeasts, and some bacteria has made it a valuable additive in the food and beverage industry[1].
Discovery and History of Sorbic Acid
The history of sorbic acid begins with its discovery as a constituent of rowanberry oil[1]. Initially, it was identified in the form of its lactone, parasorbic acid. The conversion of parasorbic acid to the more stable sorbic acid was later achieved. The structure of sorbic acid was established by Doebner in 1890, and its first chemical synthesis was accomplished in 1900[2]. However, it was not until the independent discoveries of its antimicrobial activities by Müller in Germany and Gooding in the United States around 1939-1940 that its commercial potential was realized[2]. Industrial production of sorbic acid and its salts, primarily potassium sorbate, commenced in the 1950s[2].
Physicochemical Properties of Sorbic Acid
A summary of the key physicochemical properties of sorbic acid is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₈O₂ | |
| Molar Mass | 112.13 g/mol | |
| Appearance | Colorless needles or white powder | [1] |
| Melting Point | 135 °C | |
| Boiling Point | 228 °C (decomposes) | |
| Solubility in Water | 0.16 g/100 mL at 20 °C | [1][2] |
Synthesis of Sorbic Acid and its Derivatives
Commercial Synthesis of Sorbic Acid
The primary industrial method for synthesizing sorbic acid involves the condensation of crotonaldehyde and ketene. This reaction is typically catalyzed by salts of divalent transition metals. The resulting polyester of 3-hydroxy-4-hexenoic acid is then thermally or hydrolytically cleaved to yield sorbic acid[2].
Figure 1: Commercial Synthesis of Sorbic Acid.
Synthesis of Sorbic Acid Derivatives
A variety of sorbic acid derivatives have been synthesized to enhance or modify its biological activity. These often involve modifications at the carboxylic acid group, such as the formation of esters and amides[3][4]. For instance, sorbic acid amides have been synthesized by conjugating sorbic acid with amino acid esters, which has been shown to improve antimicrobial properties[3].
Hypothetical Synthesis of "5-formyl-2-hydroxy-sorbic acid"
While no specific synthesis for "5-formyl-2-hydroxy-sorbic acid" has been reported, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential starting material could be a protected 2-hydroxy-5-methyl-sorbic acid derivative. The synthesis could proceed through the following conceptual steps:
-
Protection of the hydroxyl and carboxyl groups: To prevent unwanted side reactions, the hydroxyl and carboxyl functional groups would likely require protection.
-
Allylic Bromination: The methyl group at the 5-position could be a target for radical bromination using a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom.
-
Oxidation: The resulting 5-(bromomethyl) derivative could then be oxidized to the corresponding aldehyde (formyl group). Various oxidation methods could be employed.
-
Deprotection: Finally, removal of the protecting groups from the hydroxyl and carboxyl moieties would yield the target compound, "5-formyl-2-hydroxy-sorbic acid."
Figure 2: Hypothetical Synthesis of 5-formyl-2-hydroxy-sorbic acid.
Biological Activity of Sorbic Acid Derivatives
The antimicrobial activity of sorbic acid is pH-dependent, with greater efficacy at lower pH values. This is because the undissociated form of the acid is more effective at penetrating microbial cell walls. Research into sorbic acid derivatives has aimed to overcome this limitation and broaden the spectrum of activity.
A study on novel sorbic acid amide derivatives demonstrated enhanced antimicrobial activity compared to sorbic acid, particularly against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some of these derivatives were significantly lower than that of the parent compound[3].
| Compound | Organism | MIC (mM) | Reference |
| Sorbic Acid | B. subtilis | > 2 | [3] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | B. subtilis | 0.17 | [3] |
| Sorbic Acid | S. aureus | > 2 | [3] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | S. aureus | 0.50 | [3] |
Conclusion
While "5-formyl-2-hydroxy-sorbic acid" does not appear to be a documented compound, a thorough understanding of the parent molecule, sorbic acid, provides a strong foundation for its potential synthesis and characterization. The history of sorbic acid highlights a journey from natural product isolation to a widely used commercial preservative. The existing literature on sorbic acid derivatives suggests that functionalization of the sorbic acid backbone can lead to compounds with enhanced and varied biological activities. The proposed hypothetical synthesis of "5-formyl-2-hydroxy-sorbic acid" offers a conceptual pathway for researchers interested in exploring this novel compound. Further investigation into such derivatives could yield new therapeutic agents or preservatives with improved properties.
References
Methodological & Application
"Sorbic acid, 5-formyl-2-hydroxy-" analytical standards and reference materials
Application Notes and Protocols: 5-Formyl-2-furancarboxylic Acid
A Note on the Requested Compound: Initial searches for "Sorbic acid, 5-formyl-2-hydroxy-" did not yield any results for a compound with this specific name in publicly available chemical databases and scientific literature. It is highly probable that this name is incorrect or refers to a non-existent or exceptionally rare compound.
This document provides detailed application notes and protocols for a closely related and well-documented compound, 5-Formyl-2-furancarboxylic acid , which is a significant compound in organic synthesis and biomass valorization.
Analytical Standards & Reference Materials
5-Formyl-2-furancarboxylic acid (also known as 5-formyl-2-furoic acid) is available from several chemical suppliers as an analytical standard and reference material. It is essential for the accurate quantification and identification of this compound in various matrices.
Table 1: Specifications of 5-Formyl-2-furancarboxylic Acid Reference Material
| Parameter | Specification | Source(s) |
| Synonyms | 5-Formyl-2-furoic acid, Furfural-5-carboxylic acid | [1][2] |
| CAS Number | 13529-17-4 | [1] |
| Molecular Formula | C₆H₄O₄ | [1][3] |
| Molecular Weight | 140.09 g/mol | [1][3] |
| Purity | ≥ 98% (Assay by titration) | [1][4] |
| Appearance | White to yellow to orange crystalline powder/solid | [1][5] |
| Melting Point | 206 - 212 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Storage Conditions | Store in freezer, under -20°C in an inert atmosphere | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a common method for the analysis of 5-formyl-2-furancarboxylic acid, particularly in the context of monitoring the oxidation of 5-hydroxymethylfurfural (HMF).
Protocol:
-
Sample Preparation:
-
Dissolve the sample containing 5-formyl-2-furancarboxylic acid in the mobile phase or a compatible solvent (e.g., a mixture of water and methanol).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
-
Prepare a series of calibration standards of the 5-formyl-2-furancarboxylic acid reference material with known concentrations.
-
-
Instrumentation and Conditions:
-
A standard reverse-phase HPLC system with a UV detector is suitable.
-
The specific conditions can be adapted based on the sample matrix and desired separation.
-
Table 2: Example HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Source(s) |
| Column | Reverse-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | Reverse-phase C18 | [6] |
| Mobile Phase | Gradient of acetonitrile in 20 mM KH₂PO₄ (pH 6.0) | Isocratic mixture of acetonitrile, water, and phosphoric acid (e.g., 5/95 MeCN/H₂O with 0.1% H₃PO₄) | [6][7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [6][7] |
| Column Temperature | 25 °C | Ambient | [6] |
| Detection | UV at 275 nm or 210 nm | UV at 275 nm or 210 nm | [7] |
| Injection Volume | 10 - 20 µL | 10 - 20 µL |
-
Data Analysis:
-
Identify the peak corresponding to 5-formyl-2-furancarboxylic acid by comparing the retention time with that of the analytical standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of 5-formyl-2-furancarboxylic acid in the sample by interpolating its peak area on the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
¹H NMR spectroscopy is used to confirm the chemical structure of 5-formyl-2-furancarboxylic acid.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
-
-
Data Acquisition and Interpretation:
-
Acquire the ¹H NMR spectrum.
-
The expected chemical shifts (δ) in DMSO-d₆ are approximately:
-
~13.35 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).
-
~8.31 ppm and ~8.04 ppm: Doublets corresponding to the protons on the furan ring.
-
~7.44 ppm and ~7.37 ppm: Doublets corresponding to the protons on the furan ring.
-
The aldehyde proton (CHO) signal is also expected.[8]
-
-
The exact peak positions and multiplicities can confirm the structure of the compound.[9]
-
Applications and Logical Pathways
5-Formyl-2-furancarboxylic acid is a key intermediate in the chemical industry, particularly in the conversion of biomass-derived platform chemicals into valuable products.
-
Organic Synthesis: It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers.[1] Its aldehyde and carboxylic acid functional groups allow for a wide range of chemical modifications.[1]
-
Biomass Valorization: It is a crucial intermediate in the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from carbohydrates, to 2,5-furandicarboxylic acid (FDCA).[10][11] FDCA is a renewable monomer used to produce bio-based polymers like polyethylene furanoate (PEF).
Diagrams
Caption: General analytical workflow for 5-formyl-2-furancarboxylic acid.
Caption: Oxidation pathways from HMF to FDCA, highlighting FFCA as a key intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Formyl-2-furancarboxylic Acid 13529-17-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 5-Formyl-2-furoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Formyl-2-furancarboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 5-FORMYL-2-FURANCARBOXYLIC ACID CAS#: 13529-17-4 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Furancarboxylic acid | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 5-formyl-2-hydroxy-sorbic acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-formyl-2-hydroxy-sorbic acid in various sample matrices. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, both acidified with formic acid, and UV detection. This protocol is designed for researchers, scientists, and professionals in drug development who require accurate measurement of this compound. The method is expected to offer excellent linearity, precision, and accuracy for the determination of 5-formyl-2-hydroxy-sorbic acid.
Introduction
5-formyl-2-hydroxy-sorbic acid is a molecule of interest in various fields of research, potentially including drug discovery and development, due to its structural features which suggest possible biological activity. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for a robust HPLC method suitable for the quantitative analysis of 5-formyl-2-hydroxy-sorbic acid. The methodology is based on established principles for the analysis of similar organic acids and aldehydes.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
Solvents: HPLC grade acetonitrile, water, and formic acid.
-
Standards: A certified reference standard of 5-formyl-2-hydroxy-sorbic acid.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes; hold at 95% B for 5 minutes; return to 5% B in 1 minute and equilibrate for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm (or optimal wavelength determined by UV scan) |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-formyl-2-hydroxy-sorbic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. A general protocol for a liquid sample is provided below.
-
Filtration: For clean samples, filter through a 0.45 µm syringe filter before injection.
-
Extraction (for complex matrices): For biological fluids or other complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. A generic liquid-liquid extraction protocol is as follows: a. To 1 mL of the sample, add 3 mL of a suitable organic solvent (e.g., ethyl acetate). b. Vortex for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of the mobile phase starting composition.
Results and Discussion
Method Validation Parameters
The following table summarizes the expected quantitative performance of the method. These parameters should be determined experimentally during method validation.
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined (e.g., < 0.05 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (e.g., < 0.1 µg/mL) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | To be determined |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of 5-formyl-2-hydroxy-sorbic acid.
Caption: Experimental workflow for HPLC quantification.
Caption: Principle of reverse-phase HPLC separation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of 5-formyl-2-hydroxy-sorbic acid. The proposed methodology, utilizing a C18 column and gradient elution with UV detection, is expected to yield excellent performance characteristics. This protocol serves as a valuable resource for researchers and scientists engaged in the analysis of this and structurally related compounds. Method validation should be performed in the target matrix to ensure fitness for purpose.
Application Notes and Protocols for the Gas Chromatography Analysis of 5-formyl-2-hydroxy-sorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-formyl-2-hydroxy-sorbic acid is an organic compound of interest in various fields, including drug development and metabolic research. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of 5-formyl-2-hydroxy-sorbic acid, derivatization is typically required to increase its volatility and thermal stability for successful GC analysis. This document provides a detailed protocol for the analysis of 5-formyl-2-hydroxy-sorbic acid using GC-MS, including sample preparation, derivatization, and instrument parameters.
Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₈O₄ |
| Molecular Weight | 156.14 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | Decomposes before boiling |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and ethanol |
Experimental Protocols
Sample Preparation
A crucial step in the analysis of 5-formyl-2-hydroxy-sorbic acid is the extraction from the sample matrix.
Materials:
-
Sample containing 5-formyl-2-hydroxy-sorbic acid
-
Methanol
-
0.5 N HCl
-
Chloroform
-
Distilled water
-
Centrifuge
-
Vortex mixer
Protocol:
-
To 50 mg of the dried and powdered sample, add 0.5 mL of 0.5 N HCl and 0.5 mL of methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Shake the sample for 3 hours at room temperature.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 800 µL of chloroform and 400 µL of distilled water to the supernatant.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the layers.
-
Carefully collect the lower chloroform layer, which contains the extracted organic acids, for derivatization.
Derivatization (Silylation)
To increase the volatility of 5-formyl-2-hydroxy-sorbic acid, a silylation reaction is performed to convert the polar hydroxyl and carboxyl groups to their less polar trimethylsilyl (TMS) ethers and esters.
Materials:
-
Extracted sample in chloroform
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or water bath
-
GC vials with inserts
Protocol:
-
Evaporate the chloroform from the extracted sample to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or water bath.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)[1].
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Split (Split ratio 10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Interface Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 550 amu |
| Solvent Delay | 5 minutes |
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the GC-MS analysis of derivatized organic acids. The exact values for 5-formyl-2-hydroxy-sorbic acid would need to be determined experimentally.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) |
| TMS-derivatized 5-formyl-2-hydroxy-sorbic acid | To be determined | 0.5 - 5.0 (estimated) | 1.5 - 15.0 (estimated) | > 0.99 (expected) |
| Example: Sorbic Acid (as methyl ester) | ~10.5 | 16 ng (on column) | - | - |
| Example: Benzoic Acid (as methyl ester) | ~9.8 | 20 ng (on column) | - | - |
Note: The data for sorbic and benzoic acid are adapted from a study on their methyl esters and are provided for comparative purposes[2].
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of 5-formyl-2-hydroxy-sorbic acid.
References
Application Notes and Protocols for GC-MS Analysis of 5-formyl-2-hydroxy-2,4-hexadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-formyl-2-hydroxy-2,4-hexadienoic acid is a polyfunctional organic molecule of interest in various biological and chemical processes. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, stemming from the presence of polar carboxyl, hydroxyl, and formyl functional groups. Chemical derivatization is a crucial sample preparation step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[1][2][3] This document provides detailed application notes and protocols for the derivatization of 5-formyl-2-hydroxy-2,4-hexadienoic acid for robust and sensitive GC-MS analysis. The primary recommended method is a two-step methoximation-silylation procedure, with an alternative direct silylation method also described.
Principle of Derivatization
The derivatization strategy for 5-formyl-2-hydroxy-2,4-hexadienoic acid targets its three functional groups:
-
Formyl Group (Aldehyde): The aldehyde group is reactive and can exist in equilibrium with other forms. Methoximation is employed to convert the carbonyl group into a stable methoxime derivative.[4][5] This step prevents the formation of multiple peaks for a single analyte and improves chromatographic peak shape.[4]
-
Hydroxyl and Carboxyl Groups: These groups contain active hydrogens that lead to strong intermolecular hydrogen bonding, resulting in low volatility. Silylation is the most common technique to derivatize these groups, replacing the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[1][6] This process significantly increases the volatility and thermal stability of the analyte.[1] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][7]
Recommended Derivatization Protocol: Two-Step Methoximation-Silylation
This two-step protocol is the most comprehensive approach for the derivatization of 5-formyl-2-hydroxy-2,4-hexadienoic acid, ensuring all functional groups are appropriately modified for GC-MS analysis.
Experimental Protocol
Materials and Reagents:
-
Sample containing 5-formyl-2-hydroxy-2,4-hexadienoic acid
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)
-
Nitrogen gas (high purity)
-
Heated reaction vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample solution into a 2 mL reaction vial.
-
If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[8]
-
-
Step 1: Methoximation
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes to complete the methoximation of the formyl group.[4][6]
-
After incubation, cool the vial to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of BSTFA + 1% TMCS to the reaction vial containing the methoximated sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 30-60 minutes to derivatize the hydroxyl and carboxyl groups.[9]
-
After incubation, cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, for separation.[10]
-
Alternative Protocol: Direct Silylation
This protocol is a simpler, one-step derivatization that targets the hydroxyl and carboxyl groups. While faster, it may result in less stable derivatives for the formyl group and potentially broader peaks or multiple isomers.
Experimental Protocol
Materials and Reagents:
-
Same as the two-step protocol, excluding methoxyamine hydrochloride.
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as in the two-step protocol to ensure a dry sample.
-
-
Silylation:
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.
-
After incubation, cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Data Presentation
The following tables summarize typical performance data for the GC-MS analysis of derivatized organic acids, which can be expected to be similar for 5-formyl-2-hydroxy-2,4-hexadienoic acid derivatives.
Table 1: Comparison of Derivatization Methods for Dicarboxylic Acids
| Derivatization Method | Reagent(s) | Typical Limit of Detection (LOD) | Reproducibility (RSD%) | Reference |
| Silylation | BSTFA | ≤ 2 ng/m³ | ≤ 10% | [11] |
| Esterification | BF₃/Butanol | < 10 pg | Not specified | [12] |
Table 2: Typical GC-MS Conditions for Analysis of Derivatized Organic Acids
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-600 |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Visualizations
The following diagrams illustrate the derivatization workflow and the chemical reactions involved.
Caption: Workflow for the two-step derivatization of 5-formyl-2-hydroxy-2,4-hexadienoic acid.
Caption: Chemical reactions in the two-step derivatization process.
Conclusion
The described two-step methoximation-silylation protocol provides a robust and reliable method for the derivatization of 5-formyl-2-hydroxy-2,4-hexadienoic acid for GC-MS analysis. This procedure ensures the conversion of all polar functional groups into stable, volatile derivatives, leading to improved chromatographic separation and sensitive detection. For simpler applications, a direct silylation approach can be utilized, though with potential compromises in derivatization efficiency for the formyl group. The choice of method will depend on the specific analytical requirements and the complexity of the sample matrix.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. gcms.cz [gcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. palsystem.com [palsystem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Sorbic acid, 5-formyl-2-hydroxy-" as a Precursor for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-formyl-2-hydroxy-sorbic acid is a polyfunctional organic molecule with significant potential as a versatile precursor in organic synthesis. Its structure incorporates several key reactive sites: a conjugated diene, an α-hydroxy acid moiety, and an α,β-unsaturated aldehyde. This unique combination allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of diverse molecular scaffolds, including complex heterocyclic systems and natural product analogues. These notes provide a proposed synthetic route to this compound and explore its potential applications in synthetic chemistry.
Physicochemical Properties (Predicted)
The predicted physicochemical properties of 5-formyl-2-hydroxy-sorbic acid are summarized in the table below. These are estimations based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₇H₈O₄ |
| Molecular Weight | 156.14 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 145-150 °C (decomposition) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in water. |
| pKa | ~3.5 - 4.5 (for the carboxylic acid) |
Proposed Synthesis of 5-formyl-2-hydroxy-sorbic acid
A plausible synthetic route for 5-formyl-2-hydroxy-sorbic acid starting from ethyl sorbate is outlined below. The workflow involves the protection of the carboxylic acid as an ester, followed by α-hydroxylation, formylation of the diene system, and final deprotection.
Caption: Proposed synthetic workflow for 5-formyl-2-hydroxy-sorbic acid.
Experimental Protocol: Synthesis of 5-formyl-2-hydroxy-sorbic acid
Step 1: Synthesis of Ethyl 2-bromo-sorbate
-
To a solution of ethyl sorbate (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).
-
Irradiate the mixture with a UV lamp at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude ethyl 2-bromo-sorbate, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 2-hydroxy-sorbate
-
Dissolve the crude ethyl 2-bromo-sorbate (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., acetone).
-
Add sodium bicarbonate (NaHCO₃) (1.5 eq) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl 2-hydroxy-sorbate by column chromatography.
Step 3: Synthesis of Ethyl 5-formyl-2-hydroxy-sorbate (Vilsmeier-Haack Formylation)
-
In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature below 5 °C to form the Vilsmeier reagent.[1][2][3]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl 2-hydroxy-sorbate (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield ethyl 5-formyl-2-hydroxy-sorbate.
Step 4: Synthesis of 5-formyl-2-hydroxy-sorbic acid (Hydrolysis)
-
Dissolve ethyl 5-formyl-2-hydroxy-sorbate (1.0 eq) in a mixture of ethanol and 1 M hydrochloric acid (HCl).
-
Reflux the solution for 4-6 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, 5-formyl-2-hydroxy-sorbic acid.
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Hypothetical Yield (%) |
| 1 | Ethyl sorbate | NBS | CCl₄ | 4-6 | RT | 75-85 |
| 2 | Ethyl 2-bromo-sorbate | NaHCO₃ | Water/Acetone | 8-12 | Reflux | 60-70 |
| 3 | Ethyl 2-hydroxy-sorbate | POCl₃, DMF | DMF | 24 | 0 to RT | 50-60 |
| 4 | Ethyl 5-formyl-2-hydroxy-sorbate | HCl | Ethanol/Water | 4-6 | Reflux | 85-95 |
Applications in Organic Synthesis
The multiple functional groups in 5-formyl-2-hydroxy-sorbic acid make it a valuable precursor for various synthetic transformations.
Synthesis of Heterocyclic Compounds
The α,β-unsaturated aldehyde moiety is a classic Michael acceptor and can react with various binucleophiles to construct five- and six-membered heterocyclic rings.[4][5]
Caption: Synthesis of a substituted pyrazole from 5-formyl-2-hydroxy-sorbic acid.
Protocol: Synthesis of a Substituted Pyrazole Derivative
-
Dissolve 5-formyl-2-hydroxy-sorbic acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
| Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Hypothetical Yield (%) |
| 5-formyl-2-hydroxy-sorbic acid | Hydrazine hydrate | Ethanol | 6-8 | Reflux | 80-90 |
Diels-Alder Reactions
The conjugated diene system of 5-formyl-2-hydroxy-sorbic acid can participate as the diene component in [4+2] cycloaddition reactions with various dienophiles (e.g., maleic anhydride, N-substituted maleimides, acrylates) to generate highly functionalized cyclohexene derivatives.[6][7] This provides a route to complex cyclic structures that can serve as intermediates in natural product synthesis.
General Protocol for Diels-Alder Reaction:
-
Dissolve 5-formyl-2-hydroxy-sorbic acid (1.0 eq) and the chosen dienophile (1.2 eq) in a high-boiling solvent such as toluene or xylene.
-
Reflux the mixture for 12-24 hours. The reaction can also be promoted by Lewis acid catalysis at lower temperatures.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Synthesis of Substituted Pyridones
The dienoyl acid framework can be a precursor for the synthesis of substituted pyridones, which are important scaffolds in medicinal chemistry.[8][9] This can be achieved through a multi-step sequence involving conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement to an isocyanate, and subsequent 6π-electrocyclization.
Conceptual Pathway to Pyridones:
-
Activation of the carboxylic acid (e.g., to an acid chloride).
-
Reaction with sodium azide to form the acyl azide.
-
Thermal or photochemical Curtius rearrangement to the dienoyl isocyanate.
-
Spontaneous or heat-induced 6π-electrocyclization to form the pyridone ring system.
Conclusion
While "5-formyl-2-hydroxy-sorbic acid" remains a hypothetical building block, its structural features suggest a high potential for applications in modern organic synthesis. The proposed synthetic route, based on well-established reactions, offers a plausible pathway for its preparation. Its utility as a precursor for the synthesis of diverse and complex molecules, particularly heterocycles and polycyclic systems, warrants further investigation by the research community. The protocols provided herein serve as a foundation for such exploratory studies.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of heterocycles from α,β-unsaturated carbonyl compounds and bifunctional nucleophiles | Beirut Arab University [bau.edu.lb]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emerald.com [emerald.com]
- 8. Synthesis of substituted pyridones via 6π-electrocyclization of dienoyl isocyanates [morressier.com]
- 9. jetir.org [jetir.org]
Application Notes and Protocols for 5-formyl-2-hydroxy-2,4-hexadienoic acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-formyl-2-hydroxy-2,4-hexadienoic acid as a novel, bio-based monomer in polymer chemistry. While direct experimental data for this specific compound is not yet prevalent in published literature, its structural features—a carboxylic acid, a hydroxyl group, a formyl group, and conjugated double bonds—suggest a versatile platform for the synthesis of a variety of functional polymers. The protocols outlined below are adapted from established methods for similar furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), and serve as a starting point for further research and development.[1][2][3][4]
Introduction to 5-formyl-2-hydroxy-2,4-hexadienoic acid as a Bio-based Monomer
The increasing demand for sustainable and bio-based materials has driven research into renewable alternatives to petroleum-based monomers. Furan derivatives, obtainable from cellulosic biomass, have emerged as promising candidates for the synthesis of high-performance polymers.[1][3] 5-formyl-2-hydroxy-2,4-hexadienoic acid, a furan derivative, possesses multiple functional groups that can be exploited for various polymerization reactions. Its structure is analogous to other well-studied furan-based monomers, suggesting its potential to produce polyesters, polyamides, and other functional polymers with unique properties.[2][4] The presence of the formyl group offers additional opportunities for post-polymerization modification or the synthesis of cross-linked materials.
Potential Polymerization Pathways
The unique chemical structure of 5-formyl-2-hydroxy-2,4-hexadienoic acid allows for several potential polymerization routes:
-
Polyesterification: The carboxylic acid and hydroxyl groups can undergo self-condensation or be co-polymerized with other diols or diacids to form polyesters. This is a common method for producing bio-based plastics with properties comparable to their petrochemical counterparts.[2][5][6]
-
Reactions Involving the Formyl Group: The aldehyde functionality can be used in condensation reactions, for example, with phenols or amines, to create thermosetting resins or to introduce specific functionalities into the polymer backbone.
-
Addition Reactions: The conjugated double bonds could potentially be utilized in addition polymerization reactions, although this would require specific catalysts and conditions.
A logical workflow for exploring the use of this monomer is outlined in the diagram below.
Experimental Protocols
The following are detailed, hypothetical protocols for the polymerization of 5-formyl-2-hydroxy-2,4-hexadienoic acid based on established methods for furan-based monomers.
Protocol 1: Synthesis of a Co-polyester with a Bio-based Diol (e.g., 1,4-Butanediol)
This protocol describes a two-stage melt polycondensation method, which is widely used for the synthesis of high molecular weight polyesters from furan-based monomers.
Materials:
-
5-formyl-2-hydroxy-2,4-hexadienoic acid
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Methanol
-
Chloroform and phenol/1,1,2,2-tetrachloroethane for analysis
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum line
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Esterification Stage:
-
Charge the reactor with 5-formyl-2-hydroxy-2,4-hexadienoic acid and a molar excess of 1,4-butanediol (e.g., 1:1.5 molar ratio).
-
Add the catalyst (e.g., 200-400 ppm Ti(OBu)₄) and antioxidant (e.g., 0.1 wt%).
-
Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the mixture under a slow nitrogen stream to 160-180°C with continuous stirring.
-
Maintain these conditions for 2-4 hours, or until the theoretical amount of water is collected in the distillation trap.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and stirring for another 3-5 hours. An increase in the viscosity of the melt will be observed.
-
Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
-
Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
-
A diagram of the polycondensation process is shown below.
Data Presentation: Expected Polymer Properties
The following table summarizes the expected range of properties for polymers derived from 5-formyl-2-hydroxy-2,4-hexadienoic acid, based on data from analogous furan-based polyesters.[6] These values are predictive and would need to be confirmed by experimental analysis.
| Property | Expected Range | Analytical Technique |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 80 - 120 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 180 - 260 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5%) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Modulus | 1.5 - 3.0 GPa | Tensile Testing |
| Tensile Strength | 60 - 90 MPa | Tensile Testing |
| Elongation at Break | 5 - 15 % | Tensile Testing |
| Molecular Weight | ||
| Number Average Molecular Weight (Mn) | 15,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 30,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Gel Permeation Chromatography (GPC) |
Potential Applications
Polymers derived from 5-formyl-2-hydroxy-2,4-hexadienoic acid could find applications in several areas, leveraging the properties of furan-based plastics:
-
Packaging Materials: The expected good gas barrier properties, similar to other furan-based polyesters like PEF, make these materials suitable for food and beverage packaging.[7]
-
Fibers and Textiles: High tensile strength and modulus could allow for the production of bio-based fibers for textiles and industrial applications.
-
Engineering Plastics: The rigid furan ring in the polymer backbone is expected to impart high thermal stability and mechanical strength, making these materials candidates for use in automotive and electronic components.
-
Functional Coatings and Adhesives: The presence of the formyl group could be utilized for cross-linking reactions to form durable coatings and adhesives with excellent chemical resistance.
Further research is necessary to fully elucidate the structure-property relationships of polymers derived from this novel monomer and to optimize their synthesis for specific applications. The protocols and data presented here provide a solid foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 4. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Protocol for isolating "Sorbic acid, 5-formyl-2-hydroxy-" from a reaction mixture
An Application Note and Detailed Protocol for the Isolation of 5-formyl-2-hydroxy-Sorbic Acid from a Reaction Mixture.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the isolation and purification of 5-formyl-2-hydroxy-sorbic acid from a complex reaction mixture. The target compound, a functionalized derivative of sorbic acid, possesses a carboxylic acid, a hydroxyl group, and an aldehyde group. This combination of functional groups imparts significant polarity to the molecule and requires a multi-step purification strategy to achieve high purity. The protocol herein describes a robust methodology employing acid-base extraction followed by recrystallization and optional chromatographic purification. This application note is intended to guide researchers in obtaining a high-purity sample of 5-formyl-2-hydroxy-sorbic acid suitable for further downstream applications in drug development and scientific research.
Physicochemical Properties
A summary of the expected physicochemical properties of 5-formyl-2-hydroxy-sorbic acid is presented in Table 1. These properties are critical for designing an effective isolation and purification strategy.
Table 1: Hypothetical Physicochemical Properties of 5-formyl-2-hydroxy-Sorbic Acid
| Property | Predicted Value | Significance in Purification |
| Molecular Formula | C₇H₆O₄ | |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Visual indicator of purity. |
| Melting Point | 185-190 °C (decomposes) | A sharp melting point range is indicative of high purity. |
| pKa (Carboxylic Acid) | ~4.5 | Crucial for developing the acid-base extraction protocol; the compound will be deprotonated and water-soluble at a pH significantly above this value.[1] |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone, and aqueous base; insoluble in non-polar solvents like hexane. | Guides the choice of solvents for extraction, washing, and recrystallization.[2][3][4][5][6] The polarity suggests that reversed-phase chromatography would be a suitable purification technique.[7][8] |
| UV-Vis λmax | ~280 nm (in methanol) | Allows for detection during chromatographic purification. |
| Stability | Sensitive to strong oxidizing agents and high pH. | The aldehyde group may be susceptible to oxidation or other side reactions under harsh conditions.[9][10][11] |
Experimental Protocol
This protocol outlines a two-step purification process: an initial acid-base extraction to separate the acidic product from neutral and basic impurities, followed by recrystallization to achieve high purity. An optional chromatographic step is also described for obtaining analytical-grade material.
Part 1: Acid-Base Extraction
This step leverages the acidic nature of the carboxylic acid group to selectively extract the target compound into an aqueous basic solution.[1][12]
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Basification and Extraction : Transfer the ethyl acetate solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Separation : Drain the lower aqueous layer containing the sodium salt of 5-formyl-2-hydroxy-sorbic acid into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product.
-
Washing : Combine the aqueous extracts and wash with a small volume of ethyl acetate to remove any remaining neutral or basic impurities. Discard the organic wash.
-
Acidification and Precipitation : Cool the aqueous solution in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is approximately 2.[1][12] The 5-formyl-2-hydroxy-sorbic acid will precipitate out of the solution as a solid.
-
Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying : Dry the isolated solid under vacuum to a constant weight.
Part 2: Recrystallization
Recrystallization is employed to further purify the solid obtained from the acid-base extraction.[2][4][5][6]
-
Solvent Selection : Based on the predicted solubility, a mixed solvent system of ethanol and water is a good starting point. The compound should be soluble in hot ethanol and less soluble in cold water.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Crystallization : While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling : Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collection : Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying : Dry the crystals under vacuum to obtain the purified 5-formyl-2-hydroxy-sorbic acid.
Part 3: Optional Chromatographic Purification
For achieving analytical-grade purity, reversed-phase flash chromatography can be performed.[7][8]
-
Stationary Phase : C18 silica gel.
-
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Procedure :
-
Dissolve a small sample of the recrystallized product in a minimal amount of the mobile phase.
-
Load the sample onto a C18 column.
-
Elute the compound using a suitable gradient (e.g., 10% to 50% acetonitrile in water).
-
Collect fractions and monitor by TLC or UV-Vis spectroscopy.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following table summarizes the hypothetical quantitative data from the purification process.
Table 2: Summary of Purification Yield and Purity
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude Reaction Mixture | 10.0 | - | - | 45 |
| After Acid-Base Extraction | 4.5 | 3.8 | 84.4 | 92 |
| After Recrystallization | 3.8 | 3.1 | 81.6 | >98 |
| Overall Yield | 10.0 | 3.1 | 31.0 | >98 |
Visual Workflow
The following diagram illustrates the logical workflow of the isolation and purification protocol.
Caption: Workflow for the isolation and purification of 5-formyl-2-hydroxy-sorbic acid.
Conclusion
The protocol described provides a detailed and effective method for the isolation and purification of 5-formyl-2-hydroxy-sorbic acid from a reaction mixture. By employing a combination of acid-base extraction and recrystallization, it is possible to obtain a product with high purity. For applications requiring even higher purity, an optional reversed-phase chromatography step can be implemented. This application note serves as a valuable resource for researchers working with this or structurally similar polar, functionalized carboxylic acids.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Recrystallization [wiredchemist.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. lcms.cz [lcms.cz]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vernier.com [vernier.com]
Application Notes and Protocols for 5-formyl-2-hydroxy-sorbic acid
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of 5-formyl-2-hydroxy-sorbic acid. The following sections outline methodologies for evaluating its cytotoxicity, anti-inflammatory, and antioxidant potential.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of 5-formyl-2-hydroxy-sorbic acid on a selected cell line (e.g., HeLa, HEK293, or HaCaT) and to establish the concentration range for subsequent functional assays.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding:
-
Culture the selected cell line in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-formyl-2-hydroxy-sorbic acid in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.
-
Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 97.5 ± 4.2 | 95.1 ± 5.3 |
| 1 | 95.6 ± 4.1 | 92.3 ± 3.8 | 88.7 ± 4.6 |
| 10 | 85.3 ± 5.2 | 75.1 ± 4.9 | 60.2 ± 5.5 |
| 50 | 52.1 ± 4.7 | 40.8 ± 5.0 | 25.9 ± 4.1 |
| 100 | 21.7 ± 3.5 | 15.4 ± 3.1 | 8.3 ± 2.7 |
Experimental Workflow:
MTT Assay Experimental Workflow
Anti-Inflammatory Activity Assessment
Objective: To evaluate the potential of 5-formyl-2-hydroxy-sorbic acid to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The levels of secreted cytokines in the cell culture supernatant are then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed 1 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with non-toxic concentrations of 5-formyl-2-hydroxy-sorbic acid (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
ELISA for Cytokine Quantification:
-
After incubation, collect the cell culture supernatants.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme-conjugated secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in the supernatants.
-
Compare the cytokine levels in the compound-treated groups to the LPS-only group.
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | Not Detected | Not Detected |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 |
| LPS + Compound (1 µM) | 1350 ± 110 | 2200 ± 180 |
| LPS + Compound (10 µM) | 800 ± 95 | 1300 ± 150 |
| LPS + Compound (50 µM) | 450 ± 60 | 700 ± 90 |
Signaling Pathway:
Hypothetical inhibition of the NF-κB signaling pathway.
Antioxidant Activity Assessment using DCFDA Assay
Objective: To measure the ability of 5-formyl-2-hydroxy-sorbic acid to reduce intracellular reactive oxygen species (ROS) levels using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.
Methodology: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HaCaT) in a black, clear-bottom 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
-
Compound and Dye Loading:
-
Remove the media and wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess dye.
-
Add media containing various concentrations of 5-formyl-2-hydroxy-sorbic acid and incubate for 1 hour.
-
-
ROS Induction and Measurement:
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H2O2) to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Take readings every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time.
-
Compare the rate of ROS production in compound-treated cells to the control (H2O2 alone).
-
Data Presentation:
| Treatment | ROS Production (Fold Change vs. Control) |
| Control (No H2O2) | 1.0 ± 0.1 |
| H2O2 (100 µM) | 5.2 ± 0.4 |
| H2O2 + Compound (1 µM) | 4.8 ± 0.3 |
| H2O2 + Compound (10 µM) | 3.1 ± 0.2 |
| H2O2 + Compound (50 µM) | 1.9 ± 0.2 |
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Formyl-2-Furancarboxylic Acid (FFCA)
Disclaimer: Initial searches for "Sorbic acid, 5-formyl-2-hydroxy-" did not yield specific synthesis protocols for a compound with this exact name. However, the synthesis of 5-formyl-2-furancarboxylic acid (FFCA) , a structurally related and industrially significant compound, is well-documented. This technical support guide focuses on the synthesis of FFCA, as the principles of yield improvement and troubleshooting are highly relevant to researchers working on similar complex organic syntheses. FFCA is a key intermediate in the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the synthesis of 5-formyl-2-furancarboxylic acid (FFCA)?
A1: FFCA is typically synthesized through the selective oxidation of 5-hydroxymethylfurfural (HMF). The reaction involves the oxidation of the alcohol group of HMF to a carboxylic acid, while the aldehyde group remains intact. This is often an intermediate step in the complete oxidation of HMF to 2,5-furandicarboxylic acid (FDCA).[2] The pathway can be summarized as: 5-Hydroxymethylfurfural (HMF) → 5-Formyl-2-Furancarboxylic Acid (FFCA) → 2,5-Furandicarboxylic Acid (FDCA).
Q2: What are the common challenges that lead to low yields of FFCA?
A2: Low yields in FFCA synthesis can be attributed to several factors:
-
Over-oxidation: The aldehyde group in FFCA can be further oxidized to a carboxylic acid, leading to the formation of 2,5-furandicarboxylic acid (FDCA) as a byproduct.[2]
-
Incomplete conversion of HMF: The reaction may not go to completion, leaving unreacted 5-hydroxymethylfurfural (HMF) in the product mixture.
-
Side reactions: Undesired side reactions can lead to the formation of various byproducts, complicating purification and reducing the yield of the desired product.
-
Catalyst deactivation: The catalyst used in the reaction may lose its activity over time, leading to a decrease in the reaction rate and overall yield.
Q3: How can I minimize the formation of the over-oxidation product, FDCA?
A3: To minimize the formation of FDCA, careful control of reaction conditions is crucial. This includes:
-
Choice of catalyst: Some catalysts are more selective for the oxidation of the alcohol group over the aldehyde group. Supported gold (Au) catalysts, for instance, have been shown to be more likely to oxidize aldehyde groups than hydroxyl groups, which could lead to other intermediates, while Pt and Pd catalysts can more efficiently convert intermediates to FDCA.[2]
-
Reaction time: Shorter reaction times can favor the formation of the intermediate product FFCA and prevent its further oxidation to FDCA.
-
Oxidant concentration: Controlling the concentration of the oxidizing agent can help to selectively target the alcohol group.
Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used technique to monitor the concentrations of HMF, FFCA, and FDCA in the reaction mixture over time. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for product identification and purity assessment after isolation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conversion of HMF | 1. Insufficient catalyst activity or loading.2. Low reaction temperature.3. Short reaction time. | 1. Increase catalyst loading or use a more active catalyst.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress using HPLC. |
| Low selectivity towards FFCA (high FDCA formation) | 1. Over-oxidation due to harsh reaction conditions.2. Non-selective catalyst.3. Excess oxidant. | 1. Reduce reaction temperature, pressure, or time.2. Screen different catalysts known for higher selectivity (e.g., specific bimetallic formulations).3. Stoichiometrically control the amount of oxidant. |
| Formation of unidentified byproducts | 1. Degradation of HMF or FFCA under reaction conditions.2. Presence of impurities in the starting material or solvent. | 1. Use milder reaction conditions.2. Ensure the purity of HMF and solvent before starting the reaction. |
| Difficulty in product isolation and purification | 1. Complex product mixture containing HMF, FFCA, and FDCA.2. Similar solubility profiles of the components. | 1. Optimize the reaction for higher selectivity to simplify the mixture.2. Employ advanced purification techniques like column chromatography or selective crystallization. |
Quantitative Data Summary
The yield of FFCA is highly dependent on the catalyst and reaction conditions. The following table summarizes data from various studies on the oxidation of HMF, where FFCA is an intermediate.
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Solvent | HMF Conversion (%) | FFCA Yield (%) | FDCA Yield (%) | Reference |
| Au/CeO₂ | O₂ (1 MPa) | 70 | 4 | Water | - | - | 92 | [2] |
| Au-CeO₂ | O₂ (10 bar) | 65 | - | Water | - | - | ~100 | [2] |
| Pt/γ-Al₂O₃ | O₂ (1 MPa) | 100 | 24 | Water (no base) | 49 | - | 5 | [2] |
| MnO₂ | O₂ (1 MPa) | 100 | 24 | Water (no base) | 100 | - | 65 | [2] |
| Laccase/TEMPO | O₂ | - | - | - | - | Intermediate | 100 | [3] |
| NiOₓ | NaClO | 25 | 0.5 | - | - | - | 94-97 | [4] |
Note: Many studies focus on the final FDCA yield, with FFCA being a mentioned intermediate. The conditions listed for high FDCA yield often involve the complete conversion of FFCA.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation of HMF to FFCA (Illustrative)
This protocol is a generalized representation based on common methodologies. Researchers should consult specific literature for detailed parameters related to their chosen catalyst system.
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Catalyst Preparation: Prepare or procure the desired catalyst (e.g., a supported noble metal catalyst).
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Reaction Setup: In a high-pressure reactor, add the catalyst, 5-hydroxymethylfurfural (HMF), and the chosen solvent (e.g., water, acetic acid).
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Reaction Conditions: Seal the reactor and pressurize it with the oxidant (e.g., O₂). Heat the reactor to the desired temperature (e.g., 70-150 °C) and stir the mixture for a specified duration (e.g., 1-24 hours).
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Monitoring: Periodically, carefully take aliquots from the reaction mixture and analyze them using HPLC to determine the concentrations of HMF, FFCA, and FDCA.
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Product Isolation: After the reaction, cool the reactor, release the pressure, and separate the catalyst by filtration. The filtrate containing the products can then be subjected to purification steps such as extraction, crystallization, or chromatography to isolate FFCA.
Visualizations
Caption: Reaction pathway for the synthesis of FFCA from HMF.
Caption: Troubleshooting workflow for low FFCA yield.
References
Technical Support Center: Purification of 5-formyl-2-hydroxy-sorbic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of "5-formyl-2-hydroxy-sorbic acid."
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 5-formyl-2-hydroxy-sorbic acid, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
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Question: I am experiencing significant loss of my compound, "5-formyl-2-hydroxy-sorbic acid," during silica gel column chromatography. What could be the cause and how can I mitigate this?
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Answer: Low recovery of acidic compounds like 5-formyl-2-hydroxy-sorbic acid from silica gel chromatography is a common issue. The acidic nature of silica gel can lead to irreversible adsorption of polar, acidic analytes.[1] The multiple polar functional groups (carboxylic acid, hydroxyl, and formyl) in your compound likely contribute to strong interactions with the silica stationary phase.
Troubleshooting Steps:
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Assess Compound Stability: First, determine if your compound is degrading on the silica gel. This can be tested by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if degradation spots appear.[2]
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Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.[3] A common method is to use a solvent system containing a small percentage of a volatile acid (like acetic or formic acid) or a base (like triethylamine or pyridine) to improve the elution of your acidic compound.
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Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Alumina or florisil can be less acidic alternatives for challenging separations.[2] Reverse-phase chromatography (C18 silica) is another excellent option, where the compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with a pH modifier like trifluoroacetic acid (TFA) to improve peak shape.[3]
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Issue 2: Product Degradation During Purification
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Question: My purified "5-formyl-2-hydroxy-sorbic acid" appears to be degrading, as indicated by the appearance of new spots on my TLC or peaks in my HPLC analysis. What are the likely degradation pathways and how can I prevent them?
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Answer: The structure of 5-formyl-2-hydroxy-sorbic acid contains conjugated double bonds and an aldehyde group, making it susceptible to oxidation.[4] Sorbic acid itself can undergo degradation in aqueous solutions, a process influenced by factors like pH, light, and the presence of other compounds.[5][6]
Potential Degradation Pathways & Solutions:
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Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, and the conjugated diene system is also prone to oxidation.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use degassed solvents for chromatography and extractions. The addition of antioxidants like BHT (butylated hydroxytoluene) in small amounts to your solvents might also be beneficial, provided it doesn't interfere with downstream applications.
-
-
Acid/Base Instability: Strong acidic or basic conditions can catalyze degradation or isomerization.
-
Solution: Maintain a neutral or slightly acidic pH during workup and purification. Use mild acids and bases for any pH adjustments. When performing extractions, use chilled, dilute solutions of bicarbonate and be swift to minimize contact time.[7]
-
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Light Sensitivity: Conjugated systems can be sensitive to UV light.
-
Solution: Protect your sample from light by using amber vials or wrapping your glassware in aluminum foil.
-
-
Issue 3: Difficulty in Achieving High Purity by Recrystallization
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Question: I am struggling to effectively purify "5-formyl-2-hydroxy-sorbic acid" by recrystallization. The crystals are either impure or the yield is very low. What should I consider?
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Answer: Recrystallization is a powerful technique, but finding the right solvent system is crucial. For a molecule with multiple polar groups like yours, a single solvent may not provide the ideal solubility profile (soluble when hot, insoluble when cold).
Troubleshooting Recrystallization:
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Solvent Screening: Systematically screen a range of solvents with varying polarities. Good starting points for a polar molecule like this would be water, ethanol, methanol, ethyl acetate, acetone, and mixtures of these.
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Two-Solvent System: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
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Control Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
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Seeding: If crystallization does not initiate, try adding a seed crystal from a previous purer batch or scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Frequently Asked Questions (FAQs)
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Q1: What are the expected impurities from the synthesis of 5-formyl-2-hydroxy-sorbic acid?
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A1: While the specific synthesis route determines the exact impurity profile, common impurities could include unreacted starting materials, byproducts from side reactions (e.g., polymerization of aldehydes, oxidation of the aldehyde to a carboxylic acid), and isomers of sorbic acid derivatives that are less stable.[8]
-
-
Q2: Which analytical techniques are best suited for assessing the purity of 5-formyl-2-hydroxy-sorbic acid?
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A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with a UV detector, is an excellent method for quantifying purity due to the compound's conjugated system.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities. Gas chromatography (GC) might also be applicable if the compound can be derivatized to increase its volatility.[4]
-
-
Q3: My compound streaks on the TLC plate. What does this mean and how can I fix it?
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A3: Streaking on a TLC plate often indicates that the compound is too polar for the chosen mobile phase, is interacting too strongly with the stationary phase (common for acids on silica), or the sample is overloaded. To resolve this, you can:
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Increase the polarity of your mobile phase.
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Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of your acidic compound and reduce its interaction with the silica.
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Spot a more dilute sample on the TLC plate.
-
-
Data Presentation
Table 1: Comparison of Purification Methods for 5-formyl-2-hydroxy-sorbic acid (Hypothetical Data)
| Purification Method | Stationary/Mobile Phase or Solvent | Purity (%) | Yield (%) | Notes |
| Silica Gel Chromatography | Silica Gel / Hexane:Ethyl Acetate (1:1) | 85 | 40 | Significant tailing and product loss on the column. |
| Deactivated Silica Gel Chromatography | Silica Gel / Hexane:Ethyl Acetate + 1% Acetic Acid | 95 | 75 | Improved peak shape and recovery. |
| Reverse-Phase Chromatography | C18 Silica / Water:Acetonitrile + 0.1% TFA | >99 | 85 | Sharp, symmetrical peaks; excellent separation. |
| Recrystallization | Ethanol/Water | 98 | 60 | Good purity but requires careful control of solvent ratio and cooling rate. |
Experimental Protocols
Protocol 1: Purity Assessment and Stability Test on Silica Gel via 2D TLC
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Dissolve a small amount of your crude "5-formyl-2-hydroxy-sorbic acid" in a suitable solvent (e.g., ethyl acetate).
-
On a silica gel TLC plate, carefully spot the solution on one corner, about 1 cm from the edges.
-
Place the TLC plate in a developing chamber with a chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate with 1% acetic acid).
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Allow the solvent to run up the plate until it is about 1 cm from the top.
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Remove the plate and mark the solvent front. Dry the plate thoroughly.
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Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
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Place the plate back in the developing chamber with the same eluent and allow it to run again.
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Remove the plate, dry it, and visualize the spots under a UV lamp.
-
Interpretation: If the compound is stable, all spots will appear on a 45-degree diagonal line from the origin. Any spots that are off this diagonal represent degradation products that formed while the compound was on the silica plate.[2]
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica
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Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate with 1% acetic acid).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude "5-formyl-2-hydroxy-sorbic acid" in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for low purity.
Caption: Potential degradation pathways for the target molecule.
Caption: Experimental workflow for recrystallization.
References
"Sorbic acid, 5-formyl-2-hydroxy-" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-formyl-2-hydroxy-sorbic acid. The information provided is intended to help users anticipate and address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 5-formyl-2-hydroxy-sorbic acid is turning yellow. What could be the cause?
A1: A yellow discoloration can be indicative of degradation. This may be due to several factors, including oxidation of the aldehyde group, polymerization of the conjugated diene system, or other complex reactions. The formation of colored byproducts is a common sign of instability in polyunsaturated aldehydes and ketones. Consider the storage conditions, solvent, and the presence of light as potential contributing factors.
Q2: I'm observing a decrease in the concentration of my 5-formyl-2-hydroxy-sorbic acid stock solution over time. What are the likely reasons?
A2: A decrease in concentration suggests that the compound is degrading. The stability of 5-formyl-2-hydroxy-sorbic acid in solution is influenced by pH, temperature, light, and the presence of oxidizing agents. The α,β-unsaturated aldehyde moiety is particularly susceptible to oxidation and nucleophilic attack, while the conjugated diene system can undergo photodegradation.[1][2][3][4][5][6]
Q3: How does pH affect the stability of 5-formyl-2-hydroxy-sorbic acid in solution?
A3: The pH of the solution can significantly impact the stability of this compound. The carboxylic acid and hydroxyl groups' ionization state is pH-dependent, which can influence the overall reactivity of the molecule.[7][8][9][10] Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[10] For instance, extreme pH levels can promote the hydrolysis of ester or amide bonds if such derivatives are being studied.[10] The stability of the aldehyde group can also be pH-dependent.
Q4: Is 5-formyl-2-hydroxy-sorbic acid sensitive to light?
A4: Yes, compounds containing conjugated diene systems are often susceptible to photodegradation upon exposure to light, especially UV light.[11][12] It is highly recommended to protect solutions of 5-formyl-2-hydroxy-sorbic acid from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: To maximize stability, prepare stock solutions in a high-purity, degassed solvent. Store the solutions in tightly sealed amber vials at a low temperature, preferably -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials can prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the handling and analysis of 5-formyl-2-hydroxy-sorbic acid.
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation in Assay Media | Perform a stability study of the compound in the specific assay buffer under the experimental conditions (e.g., temperature, CO2 levels). Analyze samples at different time points to determine the rate of degradation. |
| Precipitation of the Compound | Visually inspect the assay wells for any signs of precipitation. Determine the solubility of the compound in the assay media. If solubility is an issue, consider using a co-solvent (ensure it doesn't affect the assay) or preparing a more dilute stock solution. |
| Interaction with Assay Components | Investigate potential interactions between 5-formyl-2-hydroxy-sorbic acid and other components in the assay medium (e.g., proteins, reducing agents). |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| On-Column Degradation | If the compound is unstable on the stationary phase (e.g., silica), this can lead to the appearance of degradation peaks.[13] Try using a different type of column (e.g., a different stationary phase or a column from another manufacturer). Also, ensure the mobile phase pH is within the stable range for the column. |
| Degradation in the Autosampler | If samples are left in the autosampler for an extended period, degradation may occur. Set the autosampler to a cool temperature (e.g., 4°C) and minimize the time between injection and analysis. |
| Mobile Phase Incompatibility | Ensure the compound is stable in the mobile phase. An inappropriate pH of the mobile phase can cause degradation.[14] |
| Contaminated Mobile Phase or System | The appearance of extraneous peaks can sometimes be due to contamination.[15] Ensure high-purity solvents are used for the mobile phase and that the HPLC system is clean. |
Quantitative Data Summary
Table 1: Illustrative pH Stability of 5-formyl-2-hydroxy-sorbic acid in Aqueous Buffers at 25°C
| pH | Buffer System | % Remaining after 24h | Appearance |
| 3.0 | Citrate | 95% | Colorless |
| 5.0 | Acetate | 98% | Colorless |
| 7.4 | Phosphate | 85% | Faint Yellow |
| 9.0 | Borate | 60% | Yellow |
Table 2: Illustrative Temperature and Light Sensitivity in pH 7.4 Buffer
| Condition | % Remaining after 24h | Appearance |
| 4°C, Protected from Light | 99% | Colorless |
| 25°C, Protected from Light | 85% | Faint Yellow |
| 25°C, Exposed to Ambient Light | 70% | Yellow |
| 37°C, Protected from Light | 65% | Yellow-Brown |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of 5-formyl-2-hydroxy-sorbic acid
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Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9). Use common buffer systems such as citrate, acetate, phosphate, and borate.
-
Sample Preparation: Prepare a stock solution of 5-formyl-2-hydroxy-sorbic acid in a suitable organic solvent (e.g., DMSO, ethanol). Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).
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Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Sample Quenching and Analysis: Immediately quench any further degradation by adding a strong solvent (e.g., acetonitrile) and/or by freezing at -80°C. Analyze the samples by a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound.[16]
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Protocol for Assessing Photostability
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Sample Preparation: Prepare a solution of 5-formyl-2-hydroxy-sorbic acid in a relevant solvent or buffer system.
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Exposure Conditions: Expose the test solution to a controlled light source that mimics standard laboratory lighting or sunlight, as per ICH Q1B guidelines. Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).
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Incubation: Maintain both the exposed and control samples at a constant temperature.
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Time Points and Analysis: At specified time intervals, withdraw aliquots from both the exposed and control samples. Analyze the samples using a validated analytical method to quantify the parent compound.
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Data Comparison: Compare the degradation of the light-exposed sample to the control sample to determine the extent of photodegradation.
Visualizations
Caption: Workflow for pH stability testing.
Caption: Hypothetical degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of unsaturated aldehydes by different oxidants | Academic Journals and Conferences [science.lpnu.ua]
- 4. mdpi.com [mdpi.com]
- 5. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 11. library.search.tulane.edu [library.search.tulane.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. enamine.net [enamine.net]
Technical Support Center: Overcoming Solubility Challenges with 5-formyl-2-hydroxy-2,4-hexadienoic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address the poor aqueous solubility of the acidic compound "5-formyl-2-hydroxy-2,4-hexadienoic acid" in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My 5-formyl-2-hydroxy-2,4-hexadienoic acid stock, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A1: This is a common issue known as "kinetic" insolubility. While the compound is soluble in a concentrated organic solvent like DMSO, the abrupt change in solvent polarity upon dilution into an aqueous buffer causes it to crash out of solution. The final concentration of DMSO in your assay is likely too low to maintain solubility.[1][2]
Q2: Why is my compound poorly soluble in water?
A2: The chemical structure of 5-formyl-2-hydroxy-2,4-hexadienoic acid contains a six-carbon hydrocarbon backbone with conjugated double bonds, which is hydrophobic. Although it has polar functional groups (carboxylic acid, hydroxyl, formyl), the non-polar carbon chain limits its ability to dissolve in water, especially at neutral or acidic pH. The related compound, sorbic acid (2,4-hexadienoic acid), is also only slightly soluble in water[3][4][5].
Q3: How does pH affect the solubility of my compound?
A3: As a carboxylic acid, its solubility is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated (-COOH) and the molecule is neutral, making it less water-soluble. At a pH above its pKa, the group is deprotonated (-COO⁻), rendering the molecule charged (anionic) and significantly more soluble in aqueous media. For example, the pKa of the structurally similar sorbic acid is 4.76[4][5]. Adjusting the pH of your buffer to be 1-2 units above the compound's pKa can dramatically improve solubility.
Q4: Can I use co-solvents other than DMSO? What are the limitations?
A4: Yes, other co-solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, each has limitations. High concentrations of organic solvents can interfere with assay components, denature proteins (enzymes, antibodies), or induce cytotoxicity in cell-based assays. It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system through vehicle control experiments.[1]
Q5: Are there alternatives to organic co-solvents for sensitive assays?
A5: Absolutely. For sensitive biological assays, consider using solubilizing excipients. Cyclodextrins (e.g., HP-β-CD) can encapsulate the hydrophobic parts of the molecule, increasing its apparent water solubility. Non-ionic surfactants like Tween-20 or Triton X-100, used at low concentrations (e.g., 0.01-0.05%), can also be effective, particularly for biochemical assays.[1][6]
Troubleshooting Workflow for Solubility Issues
If you observe precipitation or suspect poor solubility is affecting your results, follow this logical troubleshooting workflow.
Caption: A workflow for troubleshooting poor compound solubility.
Data Presentation: Comparison of Solubilization Methods
The following tables summarize key parameters for common solubilization techniques.
Table 1: Comparison of Common Organic Co-solvents
| Co-solvent | Typical Stock Conc. | Max % in Enzyme Assays | Max % in Cell-Based Assays | Key Considerations |
| DMSO | 10-50 mM | 1-5% | < 0.5% | Can inhibit some enzymes; cytotoxic at higher concentrations. |
| Ethanol | 10-50 mM | 1-5% | < 1% | Volatile; can affect cell membrane integrity. |
| Methanol | 10-50 mM | 1-2% | < 0.5% | More toxic than ethanol. |
| DMF | 10-50 mM | < 1% | < 0.1% | High boiling point; can be difficult to remove; toxic. |
Table 2: Hypothetical pH-Dependent Solubility of 5-formyl-2-hydroxy-2,4-hexadienoic acid *
| Buffer pH | Expected Protonation State | Apparent Aqueous Solubility (µg/mL) | Observation |
| 5.0 | Mostly Neutral (R-COOH) | < 10 | Poorly soluble |
| 7.4 | Mixed (R-COOH / R-COO⁻) | 50 - 150 | Moderately soluble |
| 8.5 | Mostly Deprotonated (R-COO⁻) | > 500 | Highly soluble |
| Note: This data is illustrative, based on the chemical properties of an acidic compound. Actual values must be determined experimentally. |
Visualization of Solubilization Mechanism
Cyclodextrins are common excipients used to enhance the solubility of hydrophobic compounds. They possess a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate the non-polar portion of a drug molecule.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Weigh Compound: Accurately weigh 1-5 mg of 5-formyl-2-hydroxy-2,4-hexadienoic acid into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the required volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).
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Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the sample in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Inspect: Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be completely clear.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Screening
This protocol helps determine the optimal conditions for your assay.
-
Prepare Buffers: Prepare a set of your assay buffer at different pH values (e.g., pH 6.5, 7.5, 8.5).
-
Prepare Co-solvent/Excipient Buffers: For the most promising pH, prepare buffers containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2% DMSO) or solubilizing agents (e.g., 0.5%, 1% HP-β-CD).
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Serial Dilution: Prepare a serial dilution of your compound's DMSO stock solution.
-
Test Dilution: Add a small volume (e.g., 1-2 µL) of the concentrated stock solution to a larger volume (e.g., 98-99 µL) of each prepared buffer to achieve the final desired assay concentration. Pipette up and down gently to mix.
-
Incubate & Observe: Incubate the samples under your standard assay conditions (e.g., 30 minutes at 37°C).
-
Assess Solubility: Visually inspect each sample for precipitation (cloudiness or visible particles). For a quantitative assessment, centrifuge the samples (e.g., 14,000 x g for 15 minutes) and measure the concentration of the compound remaining in the supernatant using HPLC-UV or a similar analytical method.[2][7]
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Select Condition: Choose the condition (pH, co-solvent, or excipient) that provides full solubility at the desired concentration without negatively impacting the assay, as determined by vehicle controls.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sorbic acid - Wikipedia [en.wikipedia.org]
- 5. SORBIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. m.youtube.com [m.youtube.com]
"Sorbic acid, 5-formyl-2-hydroxy-" interference in analytical methods
Technical Support Center: Interference in Analytical Methods
Topic: "Sorbic acid, 5-formyl-2-hydroxy-" Interference
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot interference from a compound identified as "sorbic acid, 5-formyl-2-hydroxy-" or structurally similar molecules in analytical experiments.
While "sorbic acid, 5-formyl-2-hydroxy-" is not a standard chemical name found in literature, it suggests a molecule with a sorbic acid backbone, a formyl (-CHO) group, and a hydroxyl (-OH) group. Such a compound could be a degradation product, a metabolite, or an impurity. A plausible, known compound with similar functional groups that can cause interference is 5-Formyl-2-hydroxybenzoic acid (5-formylsalicylic acid).[1] This guide will address troubleshooting interference from such compounds, with a focus on High-Performance Liquid Chromatography (HPLC), a common analytical technique for sorbic acid and related compounds.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is "sorbic acid, 5-formyl-2-hydroxy-" and why might it interfere with my analysis?
A1: "Sorbic acid, 5-formyl-2-hydroxy-" likely refers to a derivative of sorbic acid or a related compound containing reactive formyl and hydroxyl groups. These functional groups can cause a compound to co-elute with the analyte of interest, react with the analyte or mobile phase, or exhibit strong UV absorbance that masks the analyte's peak in HPLC analysis. Sorbic acid itself can degrade into various products, including aldehydes like acetaldehyde and crotonaldehyde, which can interfere with analytical methods.[5][6]
Q2: My chromatogram shows an unexpected peak that overlaps with my sorbic acid standard. Could this be the interferent?
A2: It is possible. Peak co-elution is a common manifestation of interference. To confirm, you should spike a blank sample with your sorbic acid standard and compare it to the sample with the suspected interference. A change in peak shape or area that is not proportional to the spiked amount suggests co-elution.[7][8]
Q3: How can I confirm the identity of the interfering compound?
A3: Mass Spectrometry (MS) coupled with HPLC (LC-MS) is the most definitive method for identifying an unknown interferent. The mass-to-charge ratio (m/z) and fragmentation pattern can elucidate the molecular structure. For a compound like 5-formylsalicylic acid, the molecular weight is 166.133 g/mol .[1]
Q4: Are there any sample preparation techniques to remove this interference?
A4: Yes, Solid-Phase Extraction (SPE) can be a powerful tool for sample cleanup. By choosing an SPE sorbent that selectively retains either the analyte or the interferent, you can achieve separation prior to HPLC analysis. For instance, a hydrophilic-lipophilic balanced (HLB) sorbent can be effective for extracting a broad range of compounds.
Troubleshooting Guides
Guide 1: Resolving Peak Co-elution in HPLC
If you suspect co-elution of an interferent with your analyte, follow these steps:
-
Modify Mobile Phase Composition: A slight change in the organic solvent-to-buffer ratio or a change in the type of organic solvent (e.g., methanol to acetonitrile) can alter the selectivity of the separation and resolve the co-eluting peaks.[7]
-
Adjust Mobile Phase pH: For acidic compounds like sorbic acid and its derivatives, pH plays a crucial role in retention time on a reverse-phase column. Adjusting the pH of the mobile phase can significantly impact the separation.[2][7]
-
Change the Column: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.[7]
-
Employ Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the resolution of complex mixtures and help separate the interferent from the analyte.[9]
Guide 2: Investigating and Mitigating Matrix Effects
The sample matrix can often be a source of interference.
-
Prepare a Matrix Blank: Analyze a sample of the matrix that does not contain the analyte to identify any inherent interfering peaks.
-
Perform a Spike and Recovery Study: Spike a known amount of your analyte into the matrix blank and calculate the recovery. Low recovery may indicate suppression of the analyte signal by the matrix, while high recovery could suggest enhancement or a co-eluting interference.
-
Dilute the Sample: If the interferent is at a high concentration, diluting the sample can reduce its impact, assuming your analyte concentration remains within the quantifiable range.
-
Optimize Extraction Procedure: Experiment with different extraction solvents or techniques (e.g., liquid-liquid extraction, solid-phase extraction) to selectively extract the analyte while leaving the interferent behind.[2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that might be generated during a troubleshooting process for an interfering compound.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Acetonitrile:Buffer, pH 4.5) | Resolution (Rs) between Sorbic Acid and Interferent |
| 30:70 | 0.8 (Co-eluting) |
| 35:65 | 1.2 (Partial Separation) |
| 40:60 | 1.8 (Baseline Separation) |
| 45:55 | 1.5 (Decreased Resolution) |
Table 2: Spike and Recovery Results for Sorbic Acid in the Presence of the Interferent
| Sample | Sorbic Acid Spiked (µg/mL) | Sorbic Acid Measured (µg/mL) | Recovery (%) |
| Sample A (No SPE) | 50 | 65 | 130% (Suggests co-elution) |
| Sample B (With SPE) | 50 | 48.5 | 97% (Effective cleanup) |
Experimental Protocols
Protocol 1: HPLC Method for Sorbic Acid with Potential Interference
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, adjusted to pH 4.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of sorbic acid in the mobile phase.
-
Prepare the sample by extracting with a suitable solvent and filtering through a 0.45 µm syringe filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the retention time and peak shape of sorbic acid.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Materials: SPE cartridge with a hydrophilic-lipophilic balanced (HLB) sorbent, vacuum manifold, collection tubes.
-
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water.
-
Loading: Load the sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for analytical interference.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. 5-Formylsalicylic acid | SIELC Technologies [sielc.com]
- 2. thaiscience.info [thaiscience.info]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of sorbic and benzoic acids as preservatives in some milk products by HPLC [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing HPLC Separation of Sorbic Acid Derivatives and Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of sorbic acid derivatives, including isomers like "5-formyl-2-hydroxy-sorbic acid". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the HPLC separation of sorbic acid derivatives and their isomers.
Problem 1: Poor Resolution or No Separation of Isomers
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not be suitable for resolving closely related isomers.
-
Solution: For chiral isomers, utilize a chiral stationary phase (CSP) such as those based on cellulose or amylose derivatives. For non-chiral isomers (diastereomers, constitutional isomers), consider columns with different selectivities, like phenyl-hexyl or cyano phases. A C18 column may not always provide sufficient selectivity for polar isomers.
-
-
Mobile Phase Composition: The mobile phase may not have the optimal solvent strength or selectivity for your isomers.
-
Solution:
-
Adjust Solvent Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution.
-
Modify pH: For acidic compounds like sorbic acid derivatives, the pH of the mobile phase is critical. Operating at a pH around the pKa of the analytes can significantly impact retention and selectivity. Use a buffer to maintain a stable pH.[1][2]
-
Add an Ion-Pairing Reagent: For highly polar or ionic isomers, adding an ion-pairing reagent to the mobile phase can improve retention and resolution on reversed-phase columns.
-
-
-
Temperature: Column temperature affects viscosity and mass transfer, which can influence peak shape and resolution.
Problem 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions: Polar analytes can interact with residual silanol groups on the silica-based stationary phase, leading to tailing peaks.[1]
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.
-
Add a Competing Base: For basic analytes, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active sites on the stationary phase.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.
Problem 3: Broad Peaks
Possible Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.[3]
-
-
Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Problem 4: Retention Time Shifts
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.
-
Fluctuating Temperature: Changes in ambient or column temperature will affect retention times.
-
Column Equilibration: Insufficient equilibration time after changing the mobile phase or gradient can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before injecting samples. This may require flushing with 10-20 column volumes.[1]
-
-
Pump Issues: Leaks or malfunctioning pump components can lead to an inconsistent flow rate.
-
Solution: Check for leaks in the system and ensure the pump is delivering a steady flow.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 5-formyl-2-hydroxy-sorbic acid isomers?
A1: A good starting point would be to use a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Start with a gradient elution to determine the approximate retention time of your compounds. For initial method development, a mobile phase of 0.1% formic acid or phosphoric acid in water (A) and acetonitrile (B) is a common choice for acidic compounds.
Q2: How do I choose between isocratic and gradient elution for isomer separation?
A2: Isocratic elution (constant mobile phase composition) is simpler and can provide better resolution for closely eluting peaks if the retention times are not too different. Gradient elution (varying mobile phase composition) is useful when you have a complex mixture with a wide range of polarities or when isomers are strongly retained. A shallow gradient can often provide the best resolution for closely related isomers.
Q3: My sorbic acid derivative seems to be unstable under my HPLC conditions. What can I do?
A3: Sorbic acid and its derivatives can be susceptible to oxidation.[5] To minimize degradation, consider the following:
-
Degas the mobile phase: Use helium sparging or sonication to remove dissolved oxygen.
-
Use fresh samples and solvents: Prepare samples and mobile phases fresh daily.
-
Control temperature: Avoid high temperatures that might accelerate degradation.
-
Adjust pH: The stability of your compound may be pH-dependent. Investigate the effect of mobile phase pH on stability.
Q4: What detection wavelength should I use for 5-formyl-2-hydroxy-sorbic acid?
A4: Sorbic acid has a maximum absorbance around 254-260 nm.[6] The exact maximum for 5-formyl-2-hydroxy-sorbic acid may differ slightly due to the additional functional groups. It is recommended to run a UV-Vis spectrum of your standard to determine the optimal wavelength for detection. A photodiode array (PDA) detector is highly beneficial for method development as it can capture the entire UV spectrum for each peak.
Q5: How can I confirm the identity of my separated isomers?
A5: While HPLC can separate isomers, it does not inherently identify them. For confirmation, you would need to couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio and fragmentation patterns can help to identify and confirm the structure of each eluting isomer.
Experimental Protocols & Data
Example Protocol: Reversed-Phase HPLC for Sorbic Acid
This protocol is a general starting point and may require optimization for your specific isomers.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Ammonium Acetate (pH 4.4).[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: 60% A / 40% B.[7]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 25 °C.[9]
-
Detection: UV at 254 nm.[6]
Example Data: HPLC Method Parameters for Sorbic Acid Analysis
| Parameter | Condition 1[7] | Condition 2[6] | Condition 3[8] |
| Column | Gemini-C18 (50 x 4.6 mm, 5 µm) | Hypersil BDS C8 (150 x 4.6 mm, 3 µm) | L1 (C18) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Ammonium Acetate (pH 4.4) : Methanol (60:40) | 0.1% TFA in Water (100mM NaOAc) : 0.1% TFA in ACN : 0.1% TFA in THF (65:25:10) | Methanol : Glacial Acetic Acid : Water (69:28:3) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 234 nm | 260 nm | 240 nm |
| Temperature | Not Specified | 20 °C | Not Specified |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A workflow diagram for troubleshooting poor HPLC resolution.
Logical Steps for HPLC Method Development for Isomers
Caption: A logical workflow for developing an HPLC method for isomer separation.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
"Sorbic acid, 5-formyl-2-hydroxy-" degradation product identification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with functionalized sorbic acid derivatives, using "5-formyl-2-hydroxy-sorbic acid" as a representative model. Given the limited specific literature on this exact molecule, the guidance is based on established principles of degradation for structurally related polyunsaturated carbonyl compounds and α-hydroxy acids.
Frequently Asked Questions (FAQs)
Q1: We are observing a rapid loss of our lead compound, a 5-formyl-2-hydroxy-sorbic acid derivative, in our formulation. What are the likely degradation pathways?
A1: Due to its polyunsaturated and multifunctional nature, "5-formyl-2-hydroxy-sorbic acid" is susceptible to several degradation pathways. The primary routes are likely oxidation, polymerization, and reactions involving the formyl group. The conjugated diene system is prone to oxidation, which can be initiated by light, heat, or the presence of metal ions, leading to the formation of peroxides, epoxides, and carbonyl compounds. The aldehyde (formyl) group is also highly susceptible to oxidation, potentially forming a carboxylic acid. Furthermore, the high degree of unsaturation and the presence of a reactive aldehyde make it a candidate for polymerization, especially at elevated temperatures or in the presence of initiators.
Q2: During our HPLC analysis, we are seeing a new, broad peak appearing over time, and the mass balance is poor. What could be the cause?
A2: A broad peak in HPLC often indicates the formation of multiple, unresolved compounds or polymeric material. Given the structure of "5-formyl-2-hydroxy-sorbic acid," this is a strong indicator of polymerization. The conjugated diene system can undergo free-radical or thermal polymerization, leading to a mixture of oligomers and polymers of varying chain lengths. These larger molecules often elute as a broad hump, and their poor UV response compared to the parent monomer can lead to an apparent loss of mass balance. Consider using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to investigate the presence of higher molecular weight species.
Q3: We are trying to perform forced degradation studies on our compound. What conditions would you recommend?
A3: A standard forced degradation study should include acidic, basic, oxidative, photolytic, and thermal stress conditions. For a molecule like "5-formyl-2-hydroxy-sorbic acid," we recommend starting with the conditions outlined in the table below. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those likely to be seen under long-term storage.
Troubleshooting Guide
Issue: Unidentified peaks in the chromatogram after stress testing.
-
Possible Cause 1: Oxidative Degradation. The conjugated diene and aldehyde moieties are prone to oxidation.
-
Troubleshooting Step: Use LC-MS to determine the mass of the new peaks. Look for mass additions corresponding to oxygen atoms (+16 Da, +32 Da). Compare the retention times with those from a dedicated oxidative stress test (e.g., AIBN or H₂O₂ treatment).
-
-
Possible Cause 2: Isomerization. The double bonds can isomerize from trans to cis under light or heat, leading to new peaks with similar UV spectra and mass.
-
Troubleshooting Step: Protect samples from light. Analyze using a high-resolution HPLC method capable of separating geometric isomers. The UV spectra of cis and trans isomers may show slight differences in λmax and absorptivity.
-
-
Possible Cause 3: Reaction with buffer components. The reactive aldehyde group can potentially react with primary or secondary amines in buffer systems (e.g., Tris, ammonium formate) to form Schiff bases.
-
Troubleshooting Step: Analyze a sample where the buffer has been replaced with a non-reactive alternative (e.g., phosphate buffer at a similar pH). A disappearing peak in the new buffer system would point to a buffer adduct.
-
Data and Protocols
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | Isomerization, potential cyclization |
| Base Hydrolysis | 0.1 M NaOH | 40 °C | 4 - 24 hours | Retro-aldol reactions, polymerization |
| Oxidation | 3% H₂O₂ | Room Temp | 8 - 48 hours | Epoxidation, aldehyde oxidation |
| Thermal | Dry Heat | 80 °C | 48 - 96 hours | Polymerization, decarboxylation |
| Photolytic | ICH Q1B Option 2 | Room Temp | Per ICH guidelines | Isomerization, photo-oxidation |
Experimental Protocol: Identification of Degradation Products via LC-MS
-
Sample Preparation: Prepare a stock solution of "5-formyl-2-hydroxy-sorbic acid" at 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Application: For each stress condition (as per Table 1), mix 1 mL of the stock solution with 1 mL of the stress reagent. For thermal and photolytic studies, use the stock solution directly. Include a control sample stored at 5 °C in the dark.
-
Time Point Sampling: At specified time points, withdraw an aliquot of the stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).
-
HPLC-UV/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 0.8 mL/min.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify new peaks. Analyze the mass spectra of the new peaks to propose molecular formulas and fragmentation patterns to elucidate their structures.
Visualizations
Caption: Potential degradation pathways for 5-formyl-2-hydroxy-sorbic acid.
Caption: Workflow for identification of forced degradation products.
Caption: Decision tree for troubleshooting unknown peaks.
"5-formyl-2-hydroxy-2,4-hexadienoic acid" reaction byproduct removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-formyl-2-hydroxy-2,4-hexadienoic acid. The information provided is intended to assist in the removal of reaction byproducts and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 5-formyl-2-hydroxy-2,4-hexadienoic acid?
A1: The synthesis of 5-formyl-2-hydroxy-2,4-hexadienoic acid, often proceeding through the meta-cleavage of catechol or its derivatives, can lead to several byproducts. Common impurities may include:
-
Unreacted Starting Materials: Residual catechol or substituted catechols.
-
Over-oxidation Products: Dicarboxylic acids such as muconic acid, resulting from the oxidation of the aldehyde group.
-
Side-products from Ring Opening: The meta-cleavage pathway can sometimes yield other isomers or related compounds.[1][2][3][4]
-
Degradation Products: 2-hydroxy-2,4-dienoic acids can be chemically unstable, leading to various degradation products.[1]
-
Polymeric Material: Aldehydes and other reactive species can sometimes polymerize under reaction conditions.
Q2: My final product shows multiple spots on the TLC, with some remaining at the baseline. What could be the issue?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. If a significant amount of material remains at the baseline, this typically suggests highly polar compounds. In the context of 5-formyl-2-hydroxy-2,4-hexadienoic acid synthesis, these could be:
-
The product itself: Being a dicarboxylic acid, it is highly polar and may not move significantly in non-polar solvent systems.
-
Dicarboxylic acid byproducts: Over-oxidation can lead to muconic acids, which are also very polar.
-
Inorganic salts: If not properly removed during workup, inorganic salts will remain at the baseline.
To better resolve your product on the TLC, consider using a more polar solvent system, such as methanol/dichloromethane or adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid groups.
Q3: After purification, my product is an oil, but I was expecting a solid. Why is this, and how can I induce crystallization?
A3: The physical state of your final product can be influenced by residual solvents or the presence of impurities that inhibit crystallization. If you are confident that the product is pure, it may exist as a low-melting solid or a viscous oil at room temperature.
To induce crystallization, you can try the following techniques:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (if available) into the supersaturated solution.
-
Solvent layering: Dissolve your oily product in a small amount of a good solvent and carefully layer a poor solvent on top. Slow diffusion of the poor solvent will gradually decrease the solubility and may promote crystallization.
-
Trituration: Add a solvent in which your product is sparingly soluble and stir vigorously. This can sometimes wash away impurities and induce crystallization of the desired compound.[5]
Troubleshooting Guides
Problem 1: Incomplete removal of unreacted catechol.
Symptoms:
-
A brownish tint to the purified product.
-
An extra spot on the TLC that corresponds to the catechol starting material.
-
Characteristic phenolic smell.
Solution: Alkaline Wash (Liquid-Liquid Extraction)
This protocol is based on the principle that the phenolic hydroxyl groups of catechol (pKa ~9.5) are acidic enough to be deprotonated by a moderately strong base, forming a water-soluble phenoxide salt. The carboxylic acid of the product (pKa ~4-5) will also be deprotonated and move into the aqueous layer. The key is the subsequent selective re-protonation.
Experimental Protocol: Selective Catechol Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product and any acidic byproducts will move to the aqueous layer, leaving less acidic and neutral impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl (e.g., 1 M) to a pH of ~4-5. The 5-formyl-2-hydroxy-2,4-hexadienoic acid will precipitate or can be extracted.
-
Isolation: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous layer with a fresh portion of ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product with reduced catechol contamination.
DOT Diagram: Catechol Removal Workflow
Caption: Workflow for the removal of catechol using liquid-liquid extraction.
Problem 2: Presence of over-oxidized dicarboxylic acid byproducts.
Symptoms:
-
Product is more water-soluble than expected.
-
Difficulty in separating the product from a very polar impurity by normal-phase chromatography.
Solution: Flash Column Chromatography
Given the polar nature of both the desired product and the dicarboxylic acid byproduct, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) may be more effective than traditional normal-phase chromatography.[6][7]
Experimental Protocol: Flash Chromatography Purification
-
Column Selection:
-
Reversed-Phase (C18): This is often a good starting point for polar compounds.
-
HILIC (Amine or Diol-functionalized silica): Can provide good separation for highly polar, water-soluble compounds.[6]
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the mobile phase).
-
Mobile Phase:
-
Reversed-Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the carboxylic acids are protonated. Start with a high percentage of water and gradually increase the organic solvent.
-
HILIC: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer. Start with a high percentage of the organic solvent and increase the aqueous portion.
-
-
Elution and Collection: Run the column and collect fractions.
-
Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
DOT Diagram: Flash Chromatography Logic
Caption: Decision-making process for selecting a chromatography method.
Data Presentation
The following tables provide representative data for the efficiency of different purification techniques. Note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Purification Methods for Removal of Catechol
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Single Alkaline Wash | 85 | 92 | 88 |
| Double Alkaline Wash | 85 | >98 | 85 |
| Silica Gel Chromatography | 85 | 95 | 75 |
Table 2: Efficiency of Flash Chromatography for Removing Polar Byproducts
| Chromatography Type | Mobile Phase System | Purity Improvement (fold) | Typical Yield (%) |
| Normal Phase (Silica) | Ethyl Acetate/Hexanes | 1.5 - 2 | 60 - 70 |
| Reversed-Phase (C18) | Water/Acetonitrile + 0.1% HCOOH | 5 - 10 | 75 - 85 |
| HILIC (Amine) | Acetonitrile/Water | 8 - 12 | 70 - 80 |
References
- 1. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interesjournals.org [interesjournals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. labex.hu [labex.hu]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Sorbic Acid and Its Derivatives
Introduction: While direct research on "Sorbic acid, 5-formyl-2-hydroxy-" is not extensively available in current literature, the principles for enhancing the antimicrobial activity of sorbic acid and its related compounds are well-established. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for improving the efficacy of novel and existing sorbic acid derivatives. The troubleshooting guides and FAQs are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using sorbic acid as an antimicrobial agent?
Sorbic acid's efficacy is primarily limited by its pH dependence and solubility. Its antimicrobial activity is highest in its undissociated form, which is favored in acidic conditions (pH < 4.75).[1][2] As the pH increases, the compound dissociates, reducing its ability to penetrate microbial cell membranes.[3] Additionally, its lipophilic nature can limit its use in hydrophilic formulations.[3]
Q2: How can the pH-dependent activity of sorbic acid derivatives be overcome?
One effective strategy is chemical modification, such as conjugation with amino acid esters to create amide derivatives. For instance, the isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate derivative has demonstrated pH-independent antimicrobial activity in the range of pH 5.0-9.0.[4] This modification can lead to a significant improvement in antimicrobial properties, especially in neutral or alkaline environments.
Q3: What methods can be used to improve the solubility and bioavailability of sorbic acid compounds?
Esterification of sorbic acid with hydrophilic molecules like glycerol can enhance its solubility in aqueous systems.[3] This process can lead to better bioavailability and, consequently, improved antimicrobial activity, particularly against yeasts like Saccharomyces cerevisiae.[3][5]
Q4: Can the antimicrobial spectrum of sorbic acid be broadened?
Yes, creating derivatives such as esters can extend the antimicrobial spectrum. For example, isopropyl sorbate has shown outstanding antimicrobial properties compared to sorbic acid and potassium sorbate against a range of microorganisms, including C. albicans, E. coli, and S. aureus.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Inoculum Preparation | Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) before dilution and inoculation.[7] |
| Compound Precipitation | Due to the lipophilic nature of some derivatives, the compound may precipitate in the growth medium. Consider using a solvent like DMSO at a non-inhibitory concentration to dissolve the compound before serial dilution. |
| pH of the Medium | The pH of the test medium can significantly affect the activity of sorbic acid derivatives.[1] Ensure the pH of the Mueller-Hinton Broth (MHB) or other media is standardized and recorded for each experiment. |
| Contamination | Visually inspect the wells of the MIC plate for any signs of contamination. Growth in the negative control well indicates contamination, and the test should be repeated.[8] |
Issue 2: Low Efficacy in a Food or Pharmaceutical Matrix
| Potential Cause | Troubleshooting Step |
| Binding to Matrix Components | High fat or protein content in the matrix can reduce the availability of the antimicrobial agent.[1] Consider increasing the concentration of the sorbic acid derivative or modifying the formulation to improve its partitioning into the aqueous phase. |
| Compound Degradation | Sorbic acid and its derivatives can degrade in aqueous solutions, especially in the presence of light or oxidizing agents.[9][10] Store stock solutions protected from light and consider the stability of the compound under the storage conditions of the final product. |
| Presence of Resistant Microorganisms | Some microorganisms, like certain strains of Zygosaccharomyces bailii, are naturally resistant to sorbic acid.[11] It is crucial to identify the spoilage organisms to determine if a different or combination preservative system is needed. |
Issue 3: Failure to Observe Synergistic Effects with Other Compounds
| Potential Cause | Troubleshooting Step |
| Inappropriate Compound Combination | Not all compounds will exhibit synergy. Sorbic acid has been noted to be potentially resistant to forming synergies due to its multifactorial inhibitory actions.[12] A systematic screening of different classes of natural products or other antimicrobials is recommended. |
| Incorrect Concentrations for Synergy Testing | The concentrations used in a checkerboard assay should be around the MIC of each compound individually. Using concentrations that are too high or too low may mask synergistic interactions.[13] |
| Antagonistic Interaction | The combination of compounds may be indifferent or even antagonistic. The Fractional Inhibitory Concentration Index (FICI) should be calculated to determine the nature of the interaction.[13] |
Quantitative Data Summary
Table 1: Comparative Antimicrobial Efficacy of Sorbic Acid and Its Derivatives
| Compound | Microorganism | MIC (mM) | Reference |
| Sorbic Acid | Bacillus subtilis | > 2 | [4] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | Bacillus subtilis | 0.17 | [4] |
| Sorbic Acid | Staphylococcus aureus | > 2 | [4] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | Staphylococcus aureus | 0.50 | [4] |
Table 2: Cytotoxicity Data for Sorbic Acid Derivatives
| Compound | Assay | IC50 (% w/w) | Reference |
| Sorbic Acid | MTT | < 0.045 | [2][6] |
| Ethyl Sorbate | MTT | < 0.045 | [2][6] |
| Isopropyl Sorbate | MTT | 0.32 | [2][6] |
| Potassium Sorbate | MTT | > 0.75 | [2][6] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Compound Stock Solution: Dissolve the sorbic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mM).
-
Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This will create a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of Compound A (e.g., your sorbic acid derivative) in broth. Along the y-axis, prepare serial dilutions of Compound B (the potential synergistic agent).
-
Combination of Agents: The final plate should contain wells with varying concentrations of Compound A alone, Compound B alone, and combinations of both.
-
Inoculation: Inoculate the wells with a standardized microbial suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate the plate and determine the MIC of each compound alone and in combination.
-
Calculation of Fractional Inhibitory Concentration Index (FICI):
-
FIC of A = MIC of A in combination / MIC of A alone
-
FIC of B = MIC of B in combination / MIC of B alone
-
FICI = FIC of A + FIC of B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 2.0: Indifference
-
FICI > 2.0: Antagonism[13]
-
Visualizations
Caption: A general workflow for the systematic enhancement of antimicrobial efficacy.
Caption: Logical relationships between limitations and enhancement strategies.
References
- 1. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 2. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. extension.iastate.edu [extension.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 5-formyl-2-hydroxy-sorbic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting stability studies for 5-formyl-2-hydroxy-sorbic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-formyl-2-hydroxy-sorbic acid?
A1: Based on its chemical structure, which includes an α,β-unsaturated carboxylic acid, a hydroxyl group, and an aldehyde (formyl) group, the primary stability concerns are:
-
Oxidation: The aldehyde group is highly susceptible to oxidation to a carboxylic acid. The conjugated double bonds can also be prone to oxidation.
-
Hydrolysis: The ester-like character of the lactone form (if applicable) or other esters could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: The conjugated system can absorb UV light, potentially leading to isomerization or other photochemical reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid can occur.[1]
-
Polymerization: α,β-unsaturated compounds can be prone to polymerization, especially under certain storage conditions.[2]
Q2: What are forced degradation studies and why are they necessary for 5-formyl-2-hydroxy-sorbic acid?
A2: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[3][4] This is crucial for:
-
Identifying potential degradation products.
-
Developing and validating a stability-indicating analytical method that can separate the parent drug from its degradation products.[6]
-
Understanding the intrinsic stability of the molecule.[5]
Q3: What are the recommended conditions for forced degradation studies of 5-formyl-2-hydroxy-sorbic acid?
A3: A typical forced degradation study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.[3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours |
| Photostability | ICH Q1B option 2 (1.2 million lux hours and 200 W·h/m²) |
Q4: How do I handle out-of-specification (OOS) results during a stability study?
A4: Any OOS result should be thoroughly investigated. The investigation should include:
-
A laboratory investigation to rule out analytical error.
-
A review of the manufacturing process and batch records.
-
If the OOS is confirmed, additional testing of the batch and potentially other batches may be necessary.
-
An assessment of the impact of the OOS result on the product's safety and efficacy.
-
Implementation of corrective and preventive actions (CAPA).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time. |
| Greater than 20% degradation in forced degradation studies. | The stress conditions are too harsh, leading to secondary degradation.[3][4] | Reduce the stressor strength or exposure time to target 5-20% degradation. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. Co-elution of degradants. | Optimize the HPLC method. Screen different columns and mobile phase compositions. Adjust the gradient profile. |
| Mass balance is not within 95-105%. | Some degradation products are not being detected (e.g., non-UV active, volatile). The parent drug is adsorbing to the container. | Use a universal detector like a mass spectrometer or charged aerosol detector in parallel with a UV detector. Check for adsorption to container surfaces. |
Experimental Protocols
Protocol: Forced Degradation Study of 5-formyl-2-hydroxy-sorbic acid
-
Objective: To identify the potential degradation pathways of 5-formyl-2-hydroxy-sorbic acid under various stress conditions and to develop a stability-indicating analytical method.
-
Materials:
-
5-formyl-2-hydroxy-sorbic acid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1%
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Prepare a stock solution of 5-formyl-2-hydroxy-sorbic acid at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).[3]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve in the solvent to the target concentration.
-
Photostability: Expose the solid drug substance to light conditions as per ICH Q1B guidelines. Dissolve in the solvent to the target concentration.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
Protocol: Long-Term and Accelerated Stability Study
-
Objective: To determine the shelf-life and recommended storage conditions for 5-formyl-2-hydroxy-sorbic acid.
-
Procedure:
-
Package the drug substance in the proposed container closure system.
-
Place samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for 5-formyl-2-hydroxy-sorbic acid
| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 3 | 4.2 min |
| 0.1 M NaOH, RT, 4h | 18.2 | 4 | 3.8 min |
| 3% H₂O₂, RT, 24h | 15.8 | 2 | 5.1 min |
| 80°C, 48h | 8.9 | 2 | 6.3 min |
| Photostability | 6.5 | 1 | 7.0 min |
Table 2: Long-Term Stability Data for 5-formyl-2-hydroxy-sorbic acid at 25°C/60%RH
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.15 | White to off-white powder |
| 3 | 99.5 | 0.25 | Conforms |
| 6 | 99.2 | 0.35 | Conforms |
| 12 | 98.9 | 0.50 | Conforms |
Visualizations
Caption: Experimental workflow for the forced degradation study of 5-formyl-2-hydroxy-sorbic acid.
Caption: Plausible degradation pathways for 5-formyl-2-hydroxy-sorbic acid under stress conditions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US2361036A - Preparation of alpha-beta unsaturated carboxylic acids - Google Patents [patents.google.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
The Efficacy of Sorbic Acid and Its Derivatives as Preservatives: A Comparative Analysis
A comprehensive review of the antimicrobial efficacy of sorbic acid and its derivatives in comparison to other common preservatives, supported by experimental data and detailed protocols.
Introduction
The preservation of food, pharmaceuticals, and cosmetic products is crucial for ensuring their safety, quality, and shelf-life. Chemical preservatives are widely employed to inhibit the growth of microorganisms, including bacteria, yeasts, and molds. Sorbic acid, a naturally occurring organic compound, and its salts have long been staple preservatives in various industries.[1][2][3][4] This guide provides a comparative analysis of the efficacy of sorbic acid and its derivatives against other commonly used preservatives. While the specific compound "5-formyl-2-hydroxy-sorbic acid" is not readily found in existing scientific literature, this guide will focus on well-documented derivatives of sorbic acid and compare their performance with established preservatives based on available experimental data.
The antimicrobial action of sorbic acid is primarily attributed to its undissociated form, which can penetrate the cell membrane of microorganisms and disrupt their metabolic activity.[5] This mechanism is highly dependent on the pH of the medium, with optimal activity observed in acidic conditions (below pH 6.5).[3][5] To overcome limitations such as pH dependency and solubility, various derivatives of sorbic acid have been synthesized and evaluated for their preservative properties.[6][7]
Comparative Efficacy of Preservatives
The following tables summarize the antimicrobial efficacy of sorbic acid, its derivatives, and other common preservatives against various microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid and its Derivatives against Bacteria
| Preservative | Bacillus subtilis (mM) | Staphylococcus aureus (mM) | Escherichia coli |
| Sorbic Acid | > 2 | > 2 | - |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | 0.17 | 0.50 | - |
Data sourced from a study on sorbic acid amide derivatives.[8]
Table 2: In Vitro Efficacy of Sorbic Acid Derivatives against Fungi
| Preservative | Aspergillus niger | Penicillium notatum | Botrytis cinerea | Cladosporium herbarum | Rhizopus species |
| Sorbic Acid (0.1% w/v) | Effective at pH < 5.7 | Effective at pH < 5.7 | Effective at pH < 5.7 | Effective at pH < 5.7 | Effective at pH < 5.7 |
| Sorbohydroxamic Acid (0.1% w/v) | Effective at pH 3.6-9.2 | Effective at pH 3.6-9.2 | Effective at pH 3.6-9.2 | Effective at pH 3.6-9.2 | Effective at pH 3.6-9.2 |
Data based on the antifungal activity in grape juice.[7]
Table 3: Comparative IC50 Values of Sorbic Acid and its Esters on Caco-2 Cells (MTT Assay)
| Preservative | IC50 (% w/w) |
| Ethyl Sorbate | < 0.045 |
| Sorbic Acid | < 0.045 |
| Isopropyl Sorbate | 0.32 |
| Potassium Sorbate | > 0.75 |
IC50 (half maximal inhibitory concentration) values indicating cytotoxicity.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of preservatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a preservative is determined to quantify its antimicrobial effectiveness. A standard method is the broth microdilution assay.
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., bacteria, yeast) is prepared in a suitable growth medium to a specific concentration (e.g., 105 CFU/mL).
-
Serial Dilution of Preservative: The preservative is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under optimal growth conditions for the microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
Observation: The MIC is recorded as the lowest concentration of the preservative that shows no visible growth (turbidity) of the microorganism.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of a preservative.
-
Cell Culture: A specific cell line (e.g., Caco-2 for intestinal epithelium) is cultured in a suitable medium in a 96-well plate.
-
Treatment: The cells are exposed to various concentrations of the preservative for a defined period.
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Visualizing Key Concepts
Diagrams can aid in understanding complex processes and relationships. The following are Graphviz representations of relevant concepts in preservative efficacy.
Caption: pH-dependent activity of sorbic acid.
Caption: Experimental workflow for MIC determination.
Conclusion
Sorbic acid and its derivatives are effective antimicrobial agents with a broad range of applications. While sorbic acid itself is a widely used and effective preservative, its efficacy is pH-dependent. Research into derivatives like sorbic acid amides and esters has shown promise in enhancing antimicrobial activity and potentially overcoming some of the limitations of the parent compound.[6][8] For instance, certain sorbic acid amides have demonstrated significantly lower MIC values against bacteria compared to sorbic acid.[8] Furthermore, derivatives like sorbohydroxamic acid have been shown to be effective over a wider pH range.[7] The choice of a suitable preservative requires careful consideration of its antimicrobial spectrum, efficacy under specific product conditions (such as pH), and toxicological profile. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to make informed decisions in the selection and evaluation of preservatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ingredi.com [ingredi.com]
- 3. Sorbic acid - Wikipedia [en.wikipedia.org]
- 4. What Is Sorbic Acid? [healthline.com]
- 5. foodadditives.net [foodadditives.net]
- 6. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 5-formyl-2-hydroxy-2,4-hexadienoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of novel organic compounds is paramount. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-formyl-2-hydroxy-2,4-hexadienoic acid against an alternative analytical technique, Capillary Electrophoresis (CE). The information presented is based on established principles for the analysis of organic acids and aldehydes, providing a framework for method validation and selection.
Proposed Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, prized for its high resolution, sensitivity, and reproducibility in separating and quantifying components in a mixture. For a polar organic compound like 5-formyl-2-hydroxy-2,4-hexadienoic acid, a reversed-phase HPLC method with UV detection is a suitable approach. The presence of a carboxyl group and a conjugated system in the molecule allows for strong UV absorbance, making detection straightforward and sensitive.
Alternative Analytical Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a rapid and efficient alternative for the analysis of charged species like organic acids.[1][2] This technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. CE is known for its high separation efficiency, short analysis times, and minimal sample and solvent consumption.[3]
Performance Comparison
The following table summarizes the anticipated performance characteristics of a validated HPLC-UV method compared to a Capillary Electrophoresis method for the analysis of 5-formyl-2-hydroxy-2,4-hexadienoic acid. The data presented for the HPLC method are hypothetical targets for a successful validation, based on typical performance for similar analytes, while the CE data reflects general capabilities of the technique.
| Validation Parameter | HPLC-UV Method | Capillary Electrophoresis (CE) | Reference |
| Linearity (R²) | > 0.999 | > 0.99 | |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | |
| Precision (% RSD) | < 2.0% | < 5.0% | |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | |
| Specificity | High (Separation from impurities) | High (Separation based on charge/size) | [4] |
| Analysis Time | 15 - 20 minutes | < 15 minutes | [1] |
Experimental Protocols
Proposed HPLC-UV Method Validation Protocol
This protocol outlines the steps for the validation of an HPLC method for the quantification of 5-formyl-2-hydroxy-2,4-hexadienoic acid.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (based on the carboxyl group absorption)[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Validation Parameters and Acceptance Criteria:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the complete separation of the analyte peak from other peaks in a chromatogram of a placebo and spiked samples.[4]
-
Linearity: A linear relationship between the concentration of the analyte and the detector response should be established. A minimum of five concentrations spanning the expected working range should be analyzed. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) at three concentration levels (low, medium, and high) within the linear range. The mean recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The %RSD should be less than 2.0%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Workflow for HPLC Method Validation
Caption: A flowchart illustrating the sequential stages of HPLC method validation.
Conclusion
The proposed reversed-phase HPLC-UV method provides a robust and reliable approach for the quantitative analysis of 5-formyl-2-hydroxy-2,4-hexadienoic acid. Its high specificity, accuracy, and precision make it well-suited for quality control and research applications in the pharmaceutical industry. While Capillary Electrophoresis presents a faster alternative with lower solvent consumption, the HPLC method generally offers superior precision and lower limits of detection, which can be critical for trace-level analysis. The choice between these methods will ultimately depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. The provided validation protocol serves as a comprehensive guide for establishing a reliable analytical method for this and similar organic acids.
References
- 1. Capillary electrophoresis for rapid profiling of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"Sorbic acid, 5-formyl-2-hydroxy-" cytotoxicity compared to parent compound
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the in vitro cytotoxicity of sorbic acid and its common derivatives. While this investigation was initiated to evaluate the cytotoxicity of 5-formyl-2-hydroxy-sorbic acid, a comprehensive search of available scientific literature yielded no specific data for this compound. Consequently, this document focuses on the cytotoxic profiles of sorbic acid and its commercially relevant derivatives, including potassium sorbate, ethyl sorbate, and isopropyl sorbate, providing available experimental data and methodologies to support further research and development.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of sorbic acid and its derivatives on Caco-2 cells, a human colon adenocarcinoma cell line, as determined by various cytotoxicity assays. Lower IC50 values are indicative of higher cytotoxic potential.
| Compound | Assay | Cell Line | IC50 Value (% w/w) | Reference |
| Sorbic Acid | MTT | Caco-2 | < 0.045 | [1] |
| Neutral Red | Caco-2 | 0.66 | [1] | |
| Potassium Sorbate | MTT | Caco-2 | > 0.75 | [1] |
| Neutral Red | Caco-2 | > 0.75 | [1] | |
| Ethyl Sorbate | MTT | Caco-2 | < 0.045 | [1] |
| Neutral Red | Caco-2 | > 0.75 | [1] | |
| Isopropyl Sorbate | MTT | Caco-2 | 0.32 | [1] |
| Neutral Red | Caco-2 | > 0.75 | [1] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays referenced in this guide are provided below. These protocols are based on standard laboratory procedures.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Neutral Red (NR) Uptake Assay
The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds as described for the MTT assay.
-
NR Staining: After treatment, remove the culture medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and incubate with gentle shaking to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method is used to detect apoptosis and differentiate it from necrosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as desired.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Proposed Mechanism of Sorbic Acid Cytotoxicity
The following diagram illustrates the potential mechanisms through which sorbic acid may exert its cytotoxic effects, based on available literature. Sorbic acid, as a weak acid, can disrupt cellular homeostasis, leading to cell cycle arrest and inhibition of critical enzymes.
Caption: Proposed mechanism of sorbic acid cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines a typical workflow for evaluating the cytotoxicity of a compound using in vitro cell-based assays.
Caption: Standard workflow for in vitro cytotoxicity assessment.
References
A Comparative Analysis of Phenolic Antioxidant Activity: Benchmarking Against 5-formyl-2-hydroxy-sorbic acid's Potential
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacities of established phenolic compounds. Due to the novelty of "5-formyl-2-hydroxy-sorbic acid," direct experimental data on its antioxidant activity is not available in current literature. Therefore, this document serves as a benchmark, presenting quantitative data on well-researched phenols to provide a predictive framework for assessing the potential efficacy of new chemical entities like 5-formyl-2-hydroxy-sorbic acid.
The evaluation of antioxidant activity is crucial in the development of new therapeutic agents for oxidative stress-related pathologies. Phenolic compounds are a well-established class of antioxidants known for their ability to scavenge free radicals and chelate metal ions.[1] This guide focuses on the comparative antioxidant performance of commonly referenced phenols—ascorbic acid, gallic acid, and quercetin—along with the water-soluble vitamin E analog, Trolox, which is often used as a standard.[2]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant potency. The data presented in the following table summarizes the IC50 values for selected phenols across different standard assays.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ascorbic Acid | DPPH | 9.53 | [3] |
| DPPH | 6.31 | [4] | |
| H2O2 Scavenging | 16.26 | [3] | |
| Quercetin | DPPH | 19.17 | [3] |
| DPPH | 15.90 | [5] | |
| H2O2 Scavenging | 36.22 | [3] | |
| ABTS | 49.8 - 62.4 µM | [6] | |
| Gallic Acid | ABTS | 1.03 | [7] |
| Trolox | ABTS | - | [2] |
Note: The antioxidant activity of compounds can vary depending on the specific assay conditions and the radical source used.[8]
Experimental Protocols for Antioxidant Assays
Detailed and standardized experimental procedures are fundamental for the reproducible assessment of antioxidant activity. Below are the methodologies for the most frequently employed in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
A stock solution of DPPH (e.g., 0.12 mM) is prepared in a suitable solvent like methanol.
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
An aliquot of the test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically (typically around 515-517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[6][9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.
-
Different concentrations of the test compound or a standard (e.g., Trolox) are added to the ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2][10]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v).
-
The reagent is warmed to 37°C before use.
-
A small volume of the test sample or standard is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes).
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve.[11][12]
Visualizing Methodologies and Pathways
To further elucidate the experimental and biological contexts of antioxidant activity, the following diagrams are provided.
Caption: Workflow for a typical in vitro antioxidant assay.
Caption: Simplified mechanism of free radical scavenging by a phenol.
References
- 1. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. nehu.ac.in [nehu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential | MDPI [mdpi.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. On-line pre-column FRAP-based antioxidant reaction coupled with HPLC-DAD-TOF/MS for rapid screening of natural antioxidants from different parts of Po ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08247K [pubs.rsc.org]
Navigating Immunoassay Specificity: A Comparative Guide on Sorbic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of sorbic acid and its derivatives in immunoassays. It is important to note that the specific compound "Sorbic acid, 5-formyl-2-hydroxy-" is not described in the current scientific literature. Therefore, direct experimental data on its cross-reactivity is unavailable. This guide will instead focus on the known cross-reactivity principles of sorbic acid and structurally related molecules, offering a framework for understanding and predicting potential interferences in immunoassay development and validation.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in immunoassays refers to the binding of antibodies to molecules other than the target analyte. This phenomenon can lead to inaccurate quantification and false-positive results. For small molecules like sorbic acid and its derivatives, structural similarity is a key determinant of cross-reactivity. The presence of shared functional groups, such as carboxylic acids, aldehydes, and hydroxyl groups, can result in unintended antibody binding.
The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:
% Cross-reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-reactant at 50% Inhibition) x 100
A higher percentage indicates a greater potential for interference.
Potential Cross-Reactivity of Sorbic Acid Derivatives
Sorbic acid (2,4-hexadienoic acid) is a widely used food preservative.[1][2][3][4] Its metabolism in biological systems can lead to the formation of various derivatives. While specific immunoassay data for many of these derivatives is scarce, we can infer potential cross-reactivity based on their structural features.
Table 1: Predicted Cross-Reactivity of Sorbic Acid Derivatives in a Hypothetical Sorbic Acid Immunoassay
| Compound | Structure | Key Functional Groups | Predicted Cross-Reactivity (%) | Rationale |
| Sorbic Acid | CH₃-CH=CH-CH=CH-COOH | Carboxylic Acid, Conjugated Double Bonds | 100 (Target Analyte) | The antibody is raised against this molecule. |
| Potassium Sorbate | CH₃-CH=CH-CH=CH-COOK | Carboxylate Salt | High | The sorbate anion is the immunologically recognized moiety. |
| 4-Hexenoic Acid | CH₃-CH₂-CH=CH-CH₂-COOH | Carboxylic Acid, Single Double Bond | Moderate to Low | Loss of one double bond significantly alters the electronic structure and shape. |
| trans-3-Penten-2-one | CH₃-CH=CH-CO-CH₃ | Ketone, Double Bond | Low | Lacks the key carboxylic acid group, a primary recognition site. |
| Muconic Acid | HOOC-CH=CH-CH=CH-COOH | Dicarboxylic Acid, Conjugated Double Bonds | Moderate | Presence of a second carboxylic acid group may hinder binding to an antibody specific for a single carboxylate. |
| Hypothetical: 5-formyl-2-hydroxy- Sorbic Acid | HOOC-C(OH)=CH-CH=C(CHO)-CH₃ | Carboxylic Acid, Hydroxyl, Aldehyde, Conjugated Double Bonds | Moderate to High | The core sorbic acid backbone is present, but the additional bulky and polar functional groups could either enhance or hinder antibody binding depending on the antibody's paratope. |
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of cross-reactivity is crucial for the validation of any immunoassay. The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the cross-reactivity of potential interfering compounds.
Experimental Workflow for Cross-Reactivity Testing
References
A Comparative Analysis of 2,4-Hexadienoic Acid (Sorbic Acid) and its Alternatives in Food Preservation
An introductory note on "5-formyl-2-hydroxy-2,4-hexadienoic acid": A thorough review of scientific literature and food science databases reveals a lack of information on a compound with the specific name "5-formyl-2-hydroxy-2,4-hexadienoic acid" being utilized in food matrices. However, the core chemical structure, "2,4-hexadienoic acid," is the systematic name for sorbic acid, a widely used and well-documented food preservative. It is plausible that the requested compound is a derivative or a misnomer of sorbic acid. This guide will, therefore, focus on the performance of 2,4-hexadienoic acid (sorbic acid) and its common alternatives in various food applications, providing a robust comparison for researchers, scientists, and drug development professionals.
Sorbic acid is a naturally occurring organic compound that has become one of the most commonly used food preservatives globally.[1] Its primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of a wide array of food products.[2][3] This guide provides a comparative overview of the performance of sorbic acid in different food matrices and contrasts it with other prevalent food preservatives.
Performance of Sorbic Acid in Various Food Matrices
Sorbic acid's efficacy is largely dependent on the pH of the food product, with optimal antimicrobial activity occurring at a pH below 6.5.[2][4] It is available as a powder or granules and can be applied by dipping, spraying, or direct mixing.[4] Its salts, such as potassium sorbate, are often preferred in food production due to their higher water solubility.[5]
-
Bakery Products: Baked goods like bread, cakes, and pastries are susceptible to mold growth due to their moisture content. Sorbic acid, when added to the dough or applied as a surface treatment, effectively prevents the growth of mold and yeast, thus preserving freshness without significantly altering taste or texture.[6]
-
Dairy Products: In dairy items, particularly cheese and yogurt, sorbic acid and its salts are used to inhibit mold growth.[3][6] This is crucial for maintaining the quality and extending the shelf life of these products without interfering with the fermentation processes.[6]
-
Beverages: Sorbic acid is vital in preserving fruit juices, soft drinks, and wines by preventing spoilage from yeast and mold.[3][6] In winemaking, it is used to halt unwanted secondary fermentation, which helps in maintaining the intended flavor and clarity of the wine.[6][7]
-
Processed Meats and Seafood: Cured meats, sausages, and smoked fish are often treated with sorbic acid to inhibit bacterial growth and prolong their shelf life, ensuring the safety and quality of these protein-rich foods.[6]
-
Condiments and Sauces: Products like ketchup, mayonnaise, and salad dressings often contain sorbic acid to prevent spoilage from mold and yeast, which keeps them stable for longer periods, even after being opened.[6]
Comparison with Alternative Preservatives
The selection of a preservative is contingent on the food matrix, target microorganisms, and processing conditions. Below is a comparison of sorbic acid with other commonly used preservatives.
| Preservative | Chemical Name | Primary Target Microorganisms | Optimal pH for Efficacy | Common Food Applications |
| Sorbic Acid | 2,4-Hexadienoic Acid | Molds, Yeasts, some Bacteria[2][3] | < 6.5[2][4] | Baked goods, dairy, beverages, processed meats[3][6] |
| Benzoic Acid | Benzoic Acid | Yeasts, Molds, some Bacteria[8][9] | < 4.5[8][9] | Acidic foods: soft drinks, fruit juices, jams, pickles[8][10] |
| Propionic Acid | Propanoic Acid | Molds, some Bacteria[11][12] | < 5.5[11][12] | Baked goods (especially bread), cheeses[11][13] |
| Natamycin | Pimaricin | Molds, Yeasts[14][15] | Broad range | Surface treatment of cheeses and sausages[14][16] |
| Preservative | Typical Usage Levels | Advantages | Limitations |
| Sorbic Acid | 0.025% - 0.10%[5] | Effective at low concentrations, minimal impact on flavor and aroma, safer than nitrates.[1][2] | Less effective against bacteria, potential for allergic reactions in some individuals (though rare).[2][17] |
| Benzoic Acid | 0.05% - 0.1%[10] | Cost-effective, widely available.[10] | Can impart a peppery taste at higher concentrations, less effective at higher pH.[9] |
| Propionic Acid | 0.1% - 0.4% in bakery products[13] | Naturally occurring, effective against "rope" bacteria in bread.[12][18] | Less effective against yeasts, can have a characteristic odor.[11][12] |
| Natamycin | 5-10 mg/kg in juices and wine[15] | Natural origin, highly effective against fungi, low solubility keeps it on the food surface.[15][16] | No effect on bacteria, can be more expensive than synthetic alternatives.[14][15] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measurement of the antimicrobial efficacy of a preservative. It is the lowest concentration of the substance that prevents visible growth of a microorganism.[19]
Objective: To determine the MIC of a preservative against a specific food spoilage microorganism.
Materials:
-
Preservative stock solution of known concentration.
-
Appropriate liquid growth medium (e.g., Mueller Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeasts and molds).[20]
-
Pure culture of the target microorganism (e.g., Aspergillus niger, Saccharomyces cerevisiae, Escherichia coli).
-
Sterile test tubes or a 96-well microtiter plate.
-
Incubator.
-
Spectrophotometer (optional, for turbidity measurement).
Procedure:
-
Preparation of Dilutions: A series of dilutions of the preservative is prepared in the liquid growth medium. This is typically done in test tubes or the wells of a microtiter plate.[19] For example, a two-fold serial dilution can be performed to obtain a range of concentrations.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the target microorganism. The final concentration of the inoculum should be between 1x10^5 and 1x10^6 colony-forming units (CFU) per mL.[21] A positive control (medium with inoculum but no preservative) and a negative control (medium with preservative but no inoculum) are also prepared.
-
Incubation: The inoculated tubes or plate are incubated under optimal conditions for the growth of the microorganism (e.g., 30-35°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for yeast).[22]
-
Observation and MIC Determination: After incubation, the tubes or wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the preservative at which there is no visible growth.[19] This can be confirmed by measuring the optical density with a spectrophotometer.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the preservative is inhibitory (static) or killing (cidal), a small aliquot from the clear tubes (those at and above the MIC) is subcultured onto a fresh agar plate without the preservative.[19] The plates are incubated, and the lowest concentration that results in no growth on the subculture is the MBC or MFC.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a food preservative.
Caption: Workflow for Determining Preservative Efficacy.
References
- 1. What Is Sorbic Acid? [healthline.com]
- 2. foodmanifest.com [foodmanifest.com]
- 3. Sorbic Acid in Food: A Safe and Effective Preservative - Polifar [polifar.com]
- 4. bakerpedia.com [bakerpedia.com]
- 5. foodadditives.net [foodadditives.net]
- 6. Sorbic Acid: A Vital Ingredient in Food and Beverage Preservation by International Chemical Supplier and Stockist in India [multichemindia.com]
- 7. perennia.ca [perennia.ca]
- 8. nbinno.com [nbinno.com]
- 9. foodmanifest.com [foodmanifest.com]
- 10. Benzoic Acid Uses in Food: Natural Preservation Benefits [elchemy.com]
- 11. foodadditives.net [foodadditives.net]
- 12. Propionic Acid (Carboxyethane) in Food Products [periodical.knowde.com]
- 13. What is Propionic Acid in Food? [tjcy.com]
- 14. Natamycin or pimaricin.The ideal solution for food preservation. [pimaricina.com]
- 15. foodadditives.net [foodadditives.net]
- 16. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. extension.iastate.edu [extension.iastate.edu]
- 18. Natural Propionic Acid Emerges as a Green Game-Changer in Food and Farming [univook.com]
- 19. course.cutm.ac.in [course.cutm.ac.in]
- 20. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
A Comparative Analysis of Sorbic Acid and Benzoic Acid Derivatives: A Framework for Evaluating Novel Compounds
Disclaimer: Direct comparative experimental data for "5-formyl-2-hydroxy-sorbic acid" is not available in published scientific literature, suggesting it may be a novel or uncharacterized compound. This guide therefore provides a comparative framework based on the well-established properties of its parent molecule, sorbic acid, and a variety of benzoic acid derivatives. The analysis explores their known antimicrobial activities, mechanisms of action, and the influence of chemical modifications, offering a predictive lens for evaluating hypothetical derivatives.
This document is intended for researchers, scientists, and drug development professionals. It synthesizes available data to guide future experimental work on novel organic acid preservatives.
Foundational Comparison: Sorbic Acid vs. Benzoic Acid
Sorbic acid and benzoic acid are two of the most common weak organic acids used as antimicrobial preservatives in food, pharmaceuticals, and cosmetic products. Their efficacy is primarily dependent on the pH of the medium, as their activity resides in the undissociated, lipid-soluble form of the acid.
| Property | Sorbic Acid | Benzoic Acid |
| Chemical Formula | C₆H₈O₂ | C₇H₆O₂ |
| Molar Mass | 112.13 g/mol | 122.12 g/mol |
| pKa (at 25°C) | 4.76[1] | 4.20 |
| Optimal pH Range | Below 6.5[1] | Below 4.5 |
| Water Solubility (20°C) | 1.6 g/L[1] | 3.4 g/L |
| Primary Antimicrobial Target | Yeasts and Molds[2] | Yeasts and Molds |
| Bacterial Inhibition | Selective; less effective against lactic acid and acetic acid bacteria[2] | Broadly bacteriostatic |
Mechanism of Antimicrobial Action
The primary mechanism for weak organic acids like sorbic and benzoic acid involves the passive diffusion of the undissociated acid across the microbial cell membrane. Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton (H⁺) and an anion. This process leads to several disruptive events:
-
Cytoplasmic Acidification: The accumulation of protons lowers the intracellular pH, creating an environment that inhibits the activity of critical enzymes and metabolic pathways.[3][4]
-
Energy Depletion: To counteract the pH drop, the cell expends significant energy (ATP) to pump protons out, depleting cellular energy reserves.[4]
-
Anion-Specific Effects: The accumulated anion can disrupt metabolic functions, increase osmotic pressure, and inhibit the synthesis of macromolecules.[5][6]
Structure-Activity Relationship Insights
The introduction of functional groups like hydroxyl (-OH) and formyl (-CHO) can significantly alter the physicochemical and biological properties of the parent acid.
-
Hydroxylation (-OH): Adding a hydroxyl group to the benzoic acid ring generally increases polarity and can either increase or decrease antimicrobial activity depending on its position. For example, 2-hydroxybenzoic acid (salicylic acid) shows stronger antibacterial activity than benzoic acid, while other positional isomers may be less effective.[7]
-
Formylation (-CHO): The formyl group is electron-withdrawing. Its presence on the aromatic ring can increase the acidity (lower the pKa) of the carboxylic acid. This could potentially enhance the antimicrobial activity at a given pH by shifting the equilibrium towards the undissociated form.
For the hypothetical 5-formyl-2-hydroxy-sorbic acid , the extended conjugated system of sorbic acid, combined with an electron-withdrawing formyl group and an electron-donating hydroxyl group, would result in a complex electronic environment. This could influence its pKa, solubility, and specific interactions with microbial enzymes, potentially leading to a unique antimicrobial spectrum and potency.
Quantitative Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness.
Table 1: Comparative MIC Values (mg/L or ppm)
| Compound | Escherichia coli | Staphylococcus aureus | Aspergillus niger | Saccharomyces cerevisiae | pH Condition |
| Sorbic Acid | >1200 | 500 - >1200 | 100 - 500 | 100 - 500 | 4.5 - 6.0[1][8] |
| Benzoic Acid | 1000 | 100 - >1500 | 100 - 500 | 100 - 500 | 4.5 - 5.5[7][8] |
| 2-Hydroxybenzoic Acid | 1000 | - | - | - | ~5.1 - 6.3[7] |
| 3,4-Dihydroxybenzoic Acid | 2600 | - | - | - | ~5.1 - 6.3[7] |
| 3,4,5-Trihydroxybenzoic Acid | 3250 | - | - | - | ~5.1 - 6.3[7] |
Note: MIC values are highly dependent on the specific strain, inoculum size, media composition, and pH. The values presented are a range compiled from various studies to show general efficacy.
A study synthesizing novel sorbic and benzoic acid amide derivatives found that the sorbic acid derivatives consistently showed better antimicrobial activity than the benzoic acid counterparts.[9] For instance, one sorbic acid derivative had an MIC of 0.17 mM against B. subtilis, whereas the parent sorbic acid's MIC was over 2 mM.[9] This highlights the potential for enhancing the efficacy of these core structures through chemical modification.
Experimental Protocols for Antimicrobial Susceptibility Testing
To comparatively evaluate novel compounds like "5-formyl-2-hydroxy-sorbic acid" against established preservatives, standardized antimicrobial susceptibility testing is essential.
Broth Microdilution Method (for MIC Determination)
This quantitative method determines the minimum inhibitory concentration (MIC) of a compound.[10][11][12][13]
Objective: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)[2]
-
Microbial culture adjusted to a 0.5 McFarland turbidity standard[14]
-
Pipettes, incubator
Procedure:
-
Preparation of Dilutions: Serially dilute the test compound in the broth medium across the wells of a microtiter plate. Typically, a 2-fold dilution series is prepared. Leave wells for positive (microbe, no compound) and negative (broth only) controls.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control). The final concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates under optimal conditions for the test organism (e.g., 37°C for 16-20 hours for many bacteria).[12]
-
Reading Results: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound in which there is no visible growth.[2][12]
Kirby-Bauer Disk Diffusion Method
This is a widely used qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobials.[14][15][16]
Objective: To determine the sensitivity of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates[17]
-
Sterile paper disks (6 mm diameter)
-
Test compound solution
-
Microbial culture adjusted to a 0.5 McFarland turbidity standard
-
Sterile swabs, incubator, ruler
Procedure:
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Gently press the disks to ensure full contact.[17]
-
Incubation: Invert the plates and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for Salmonella).[15]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone indicates the susceptibility of the organism to the compound.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Weak Organic Acids: A Panoply of Effects on Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 17. files.core.ac.uk [files.core.ac.uk]
Unveiling the Synthesis of 5-formyl-2-hydroxy-sorbic acid: A Comparative Guide to Pathway Validation via Isotopic Labeling
For researchers, scientists, and professionals in drug development, the validation of a synthetic pathway is a critical step in ensuring the efficient and reliable production of novel compounds. This guide provides a comparative analysis of two proposed synthetic pathways for 5-formyl-2-hydroxy-sorbic acid, with a detailed focus on validating the primary route using isotopic labeling.
The synthesis of 5-formyl-2-hydroxy-sorbic acid, a molecule with potential applications in medicinal chemistry and materials science, presents a unique set of challenges. To address these, two hypothetical synthetic pathways are proposed and compared. The primary pathway's feasibility is further explored through a rigorous validation methodology employing stable isotope labeling, a powerful technique for elucidating reaction mechanisms.[1][2][3]
Comparative Analysis of Proposed Synthesis Pathways
Two plausible synthetic routes for 5-formyl-2-hydroxy-sorbic acid have been conceptualized. Pathway 1 initiates from a readily available starting material and proceeds through a series of well-established reactions. Pathway 2 offers an alternative approach with a different set of intermediates and reaction conditions. A summary of the key comparative metrics for these pathways is presented below.
| Feature | Pathway 1: Aldol Condensation Route | Pathway 2: Oxidation Route |
| Starting Materials | Pyruvic acid, Crotonaldehyde | 2,4-Hexadienoic acid (Sorbic acid) |
| Key Reactions | Aldol Condensation, Dehydration, Oxidation | Allylic Oxidation, Hydroxylation |
| Number of Steps | 3 | 2 |
| Potential Advantages | Convergent synthesis, readily available starting materials. | Fewer steps, potentially higher atom economy. |
| Potential Challenges | Control of regioselectivity in aldol condensation, potential for side reactions. | Selective oxidation of the terminal methyl group, potential for over-oxidation. |
| Proposed Isotopic Label | [1-¹³C]Pyruvic acid | [6-¹³C]Sorbic acid |
Pathway 1: In-Depth Analysis and Isotopic Validation
The primary proposed pathway commences with an aldol condensation between pyruvic acid and crotonaldehyde, followed by dehydration and subsequent oxidation to yield the target molecule. To validate this proposed mechanism, an isotopic labeling study using [1-¹³C]pyruvic acid is outlined.
Experimental Workflow and Isotopic Labeling Strategy
The core of the validation lies in tracing the fate of the ¹³C-labeled carbon from the precursor to the final product. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal analytical techniques for this purpose.[2][4]
Caption: Workflow for the synthesis and analysis of ¹³C-labeled 5-formyl-2-hydroxy-sorbic acid.
Proposed Synthesis Pathway and Isotopic Labeling Scheme
The following diagram illustrates the reaction steps in Pathway 1 and the expected position of the ¹³C label in the final product.
Caption: Proposed synthesis of 5-formyl-2-hydroxy-sorbic acid via Pathway 1, indicating the position of the ¹³C label.
Experimental Protocols
A detailed methodology for the isotopic labeling experiment is provided to ensure reproducibility and accurate validation.
Synthesis of ¹³C-Labeled 5-formyl-2-hydroxy-sorbic acid
-
Reaction Setup: In a round-bottom flask, dissolve [1-¹³C]pyruvic acid (1.0 eq) and crotonaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol/water mixture).
-
Aldol Condensation: Cool the mixture to 0-5 °C and add a catalytic amount of a base (e.g., 10% NaOH solution) dropwise. Stir the reaction for 2-4 hours, monitoring the formation of the aldol adduct by Thin Layer Chromatography (TLC).
-
Dehydration: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to promote dehydration of the aldol adduct. Stir for an additional 1-2 hours at room temperature.
-
Oxidation: Introduce a mild oxidizing agent (e.g., manganese dioxide) to the reaction mixture to convert the terminal methyl group of the crotonaldehyde moiety to a formyl group. The reaction progress should be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. Purify the crude product using column chromatography on silica gel to obtain the ¹³C-labeled 5-formyl-2-hydroxy-sorbic acid.
Analytical Validation
-
Mass Spectrometry (MS): Acquire the mass spectrum of the purified product. The molecular ion peak should show an m/z value that is one unit higher than the unlabeled compound, confirming the incorporation of a single ¹³C atom.
-
¹³C NMR Spectroscopy: Record the ¹³C NMR spectrum of the labeled product. A significantly enhanced signal should be observed for the carbon atom at the C1 position (the carboxylic acid carbon), confirming the predicted labeling pattern.
Alternative Synthesis: Pathway 2
For a comprehensive comparison, an alternative synthetic route is proposed, starting from sorbic acid.
References
- 1. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sorbic Acid and 5-Formyl-2-Hydroxybenzoic Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a thorough understanding of the proper disposal procedures for all chemical reagents. This guide provides detailed, step-by-step instructions for the safe handling and disposal of sorbic acid and 5-formyl-2-hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can minimize risks and maintain the highest standards of safety and regulatory compliance.
Immediate Safety and Disposal Protocols
Proper disposal of laboratory chemicals is not merely a suggestion but a critical component of a robust safety program. The following procedures outline the immediate steps to be taken for the disposal of sorbic acid and 5-formyl-2-hydroxybenzoic acid.
Personal Protective Equipment (PPE): Before handling either substance, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Safety goggles or a face shield to protect the eyes.
-
Chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
In situations where dust may be generated, a respirator is recommended.
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid materials, prevent further spread by carefully sweeping or scooping the substance. Avoid actions that could generate dust.
-
Collection: Place the spilled material into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all contaminated cleaning materials as hazardous waste.
Comparative Disposal Procedures
The following table summarizes the key disposal information for both sorbic acid and 5-formyl-2-hydroxybenzoic acid, allowing for a quick and easy comparison of their disposal requirements.
| Parameter | Sorbic Acid | 5-Formyl-2-Hydroxybenzoic Acid |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][2] | Dispose of contents/container to an approved waste disposal plant.[3] |
| Environmental Precautions | Keep away from drains, surface and ground water. Do not release into sewers or waterways.[4] | Do not let product enter drains.[3] |
| Spill Cleanup | Take up mechanically. With clean shovel, carefully place material into clean, dry container and cover.[4] | Sweep up and shovel into suitable containers for disposal. |
| Container Disposal | Place in appropriate containers for disposal. | Keep in suitable, closed containers for disposal.[1] |
| Regulatory Compliance | Follow applicable OSHA regulations (29 CFR 1910.120).[4] Dispose of in accordance with local, regional, and national regulations. | Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. |
Detailed Experimental Protocols for Disposal
The proper disposal of these chemicals is a critical final step in any experimental workflow. The following protocols provide a more detailed, procedural approach to their disposal.
Protocol 1: Disposal of Sorbic Acid
-
Waste Collection: Collect all sorbic acid waste, including unused product and contaminated materials, in a designated, well-labeled, and sealed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Sorbic Acid."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for sorbic acid.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.
Protocol 2: Disposal of 5-Formyl-2-Hydroxybenzoic Acid
-
Waste Segregation: Due to its specific chemical properties, 5-formyl-2-hydroxybenzoic acid waste should be segregated from other chemical waste streams unless compatibility is confirmed.
-
Containerization: Use a dedicated, sealed container for the collection of 5-formyl-2-hydroxybenzoic acid waste.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name "5-Formyl-2-Hydroxybenzoic Acid."
-
Professional Disposal: Engage a certified hazardous waste disposal service for the final disposal. As with sorbic acid, provide the SDS for this compound.
-
Record Keeping: Keep meticulous records of the disposal process for regulatory compliance.
Visualizing the Disposal Decision Pathway
To further clarify the logical steps involved in the chemical disposal process, the following diagram illustrates the decision-making workflow from initial handling to final disposal.
Caption: Chemical Disposal Decision Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
